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  • Product: 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea
  • CAS: 404905-33-5

Core Science & Biosynthesis

Foundational

1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea: Chemical Structure, Synthesis, and Applications in 5-Lipoxygenase Inhibitor Development

Target Audience: Research Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary The compound 1-(3-acetylphenyl)-3-((4-methylphenyl)sulfonyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

The compound 1-(3-acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea —commonly referred to as 1-(3-acetylphenyl)-3-tosylurea —is a highly versatile synthetic intermediate in modern medicinal chemistry. Featuring a unique combination of a reactive acetyl moiety and a pharmacologically privileged sulfonylurea core, it serves as a critical building block for the development of targeted therapeutics.

Most notably, this compound is utilized in the synthesis of diarylsulfonylurea-chalcone hybrids, a class of molecules that have demonstrated significant efficacy as 5-Lipoxygenase (5-LOX) inhibitors [1]. By bridging the structural domains of sulfonylureas (known for their hydrogen-bonding capabilities and target specificity) and chalcones (known for their anti-inflammatory and antioxidant properties), researchers can rationally design potent inhibitors of the arachidonic acid cascade.

This technical guide provides an in-depth analysis of the compound’s structural properties, the mechanistic rationale for its use in drug design, and self-validating experimental protocols for its synthesis and downstream application.

Chemical Structure & Physicochemical Profiling

The structural architecture of 1-(3-acetylphenyl)-3-tosylurea (Molecular Formula: C16​H16​N2​O4​S ) is divided into three functional domains, each serving a distinct chemical or biological purpose:

  • The 3-Acetylphenyl Group: The meta-positioned acetyl group acts as the primary synthetic handle. The methyl ketone is highly susceptible to enolization under basic conditions, making it an ideal substrate for Claisen-Schmidt condensations with aromatic aldehydes to form α,β -unsaturated carbonyls (chalcones).

  • The Urea Linkage (-NH-CO-NH-): This core provides critical hydrogen-bond donor and acceptor sites. In biological systems, the urea motif frequently interacts with the peptide backbone of target enzymes.

  • The p-Toluenesulfonyl (Tosyl) Group: The strongly electron-withdrawing sulfonyl group increases the acidity of the adjacent urea nitrogen, enhancing the molecule's ability to form stable ionic interactions within enzyme binding pockets. The lipophilic tolyl ring aids in membrane permeability and hydrophobic pocket occupation.

Table 1: Quantitative Physicochemical Properties
PropertyValue / DescriptionRationale / Implication
IUPAC Name 1-(3-acetylphenyl)-3-(4-methylphenyl)sulfonylureaStandardized nomenclature.
Molecular Weight 332.37 g/mol Falls well within Lipinski’s Rule of 5 (<500 Da), favorable for oral bioavailability.
H-Bond Donors 2 (Urea nitrogens)Critical for anchoring the molecule within the 5-LOX active site.
H-Bond Acceptors 4 (Carbonyl & Sulfonyl oxygens)Facilitates interactions with polar residues in target proteins.
Reactive Site Methyl ketone (Acetyl group)Undergoes base-catalyzed aldol condensation to yield chalcone derivatives.

Mechanistic Grounding: Targeting the 5-LOX Pathway

The 5-Lipoxygenase (5-LOX) enzyme is a key catalyst in the conversion of arachidonic acid (AA) into leukotrienes (such as LTA4​ and LTB4​ ), which are potent lipid mediators of inflammation[2]. Overproduction of leukotrienes is implicated in asthma, allergic rhinitis, rheumatoid arthritis, and cardiovascular diseases.

By converting 1-(3-acetylphenyl)-3-tosylurea into chalcone hybrids, researchers create dual-action molecules. The chalcone moiety acts as a redox-active or allosteric modulator of the 5-LOX enzyme, while the diarylsulfonylurea backbone provides the necessary steric bulk and hydrogen-bonding network to competitively or non-competitively block the active site, preventing arachidonic acid oxygenation.

LOX_Pathway AA Arachidonic Acid (AA) LOX 5-Lipoxygenase (5-LOX) AA->LOX Substrate LTA4 Leukotriene A4 (LTA4) LOX->LTA4 Oxidation LTB4 Leukotriene B4 (Inflammation) LTA4->LTB4 LTA4 Hydrolase Inhibitor Diarylsulfonylurea- Chalcone Hybrids Inhibitor->LOX Inhibits

Figure 1: Arachidonic acid cascade highlighting 5-LOX inhibition by chalcone hybrids.

Experimental Workflows: A Self-Validating System

To ensure high scientific integrity, the following protocols are designed with built-in causality and validation steps.

Synthesis of 1-(3-Acetylphenyl)-3-tosylurea

The formation of the sulfonylurea core is achieved via the nucleophilic addition of an amine to an isocyanate.

Causality of Reagents & Conditions:

  • Anhydrous Dichloromethane (DCM): Isocyanates are highly sensitive to moisture. Water will hydrolyze p-toluenesulfonyl isocyanate into p-toluenesulfonamide, releasing CO2​ and drastically reducing yield.

  • Temperature Control (0-5°C to RT): The initial nucleophilic attack is exothermic. Starting at a low temperature prevents the formation of symmetric urea byproducts.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen/argon inlet.

  • Dissolution: Dissolve 1.0 equivalent of 3-aminoacetophenone in 50 mL of anhydrous DCM.

  • Addition: Cool the reaction mixture to 0-5°C using an ice bath. Add 1.05 equivalents of p-toluenesulfonyl isocyanate dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours.

  • In-Process Validation (Critical): Monitor the reaction via FT-IR spectroscopy. The reaction is complete when the strong, characteristic isocyanate stretching band at ~2270 cm⁻¹ completely disappears.

  • Isolation: The product typically precipitates out of the DCM solution as a white solid. Filter the solid under vacuum and wash with cold hexane to remove unreacted isocyanate.

  • Purification: Recrystallize from hot ethanol to yield pure 1-(3-acetylphenyl)-3-tosylurea.

Synthesis of Diarylsulfonylurea-Chalcone Hybrids

This step utilizes the acetyl group of the synthesized intermediate to form chalcones via a Claisen-Schmidt condensation [1].

Step-by-Step Methodology:

  • Preparation: In a 100 mL flask, dissolve 1.0 eq of 1-(3-acetylphenyl)-3-tosylurea and 1.0 eq of the desired aromatic/heteroaromatic aldehyde in 20 mL of ethanol.

  • Catalysis: Add 10% aqueous NaOH (2.0 eq) dropwise. Causality: The strong base deprotonates the α -carbon of the acetyl group, forming a nucleophilic enolate that attacks the electrophilic carbonyl carbon of the aldehyde.

  • Reaction: Stir at room temperature for 12–24 hours.

  • Validation: Monitor via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The formation of a new, lower-Rf spot (due to increased polarity and molecular weight) indicates product formation.

  • Isolation: Pour the mixture into crushed ice and neutralize with 1M HCl. Filter the resulting precipitate, wash with water, and recrystallize from ethanol.

Synthesis R1 3-Aminoacetophenone Cond Anhydrous DCM Stirring, 0°C to RT R1->Cond R2 p-Toluenesulfonyl isocyanate R2->Cond Prod 1-(3-Acetylphenyl)-3-tosylurea (IR: Loss of 2270 cm⁻¹) Cond->Prod Nucleophilic Addition Final Diarylsulfonylurea- Chalcone Hybrids Prod->Final NaOH / EtOH + Aldehydes Ald Aromatic Aldehydes (Claisen-Schmidt) Ald->Final

Figure 2: Synthesis workflow of 1-(3-acetylphenyl)-3-tosylurea and its chalcone hybrids.

Quantitative Data: 5-LOX Inhibitory Efficacy

The downstream derivatives of 1-(3-acetylphenyl)-3-tosylurea have been rigorously evaluated for their biological activity. According to the foundational study by Bugata et al. [1], specific aromatic substitutions on the chalcone aldehyde ring significantly influence the IC50​ values against the potato 5-lipoxygenase enzyme in vitro.

Table 2: 5-LOX Inhibitory Activity of Selected Hybrids

Data summarized from the in vitro biological evaluation of diarylsulfonylurea-chalcone hybrids [1].

Compound DesignationAldehyde Substitution (Chalcone Ring) IC50​ ( μg/mL ) ± SDEfficacy Profile
Derivative 4r 3,4,5-Trimethoxyphenyl7.88 ± 0.14Highly Potent (Electron-donating groups enhance binding)
Derivative 4o 4-Chlorophenyl11.77 ± 0.21Potent (Halogen bonding improves target affinity)
Reference Drug Abietic Acid (Standard)4.34 ± 0.37Baseline Control

Analysis: The data demonstrates that the 1-(3-acetylphenyl)-3-tosylurea scaffold is an excellent starting point for lead optimization. The presence of electron-donating groups (e.g., methoxy) on the chalcone B-ring (Derivative 4r) yields inhibitory activity that is highly comparable to the reference standard, proving the viability of this chemical architecture in anti-inflammatory drug discovery.

Conclusion

1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea is far more than a simple chemical reagent; it is a rationally designed pharmacophoric anchor. By providing both a rigid, hydrogen-bonding sulfonylurea network and a reactive acetyl site for chalcone functionalization, it enables medicinal chemists to rapidly generate libraries of potent 5-LOX inhibitors. The self-validating synthesis protocols outlined in this guide ensure high-yield, reproducible access to this critical intermediate, accelerating the pathway from benchtop synthesis to preclinical evaluation.

References

  • Bugata, B. K., Dowluru, S. V. G. K. K., Avupati, V. R., Gavalapu, V. R., Nori, D. L. S., & Barla, S. (2013). Synthesis, characterization and in vitro biological evaluation of some new diarylsulfonylurea-chalcone hybrids as potential 5-lipoxygenase inhibitors. European Journal of Chemistry, 4(4), 396-401.[Link]

  • Werz, O., & Steinhilber, D. (2006). Therapeutic options for 5-lipoxygenase inhibitors. Pharmacology & Therapeutics, 112(3), 701-718.[Link]

Exploratory

In Vivo Pharmacokinetics of 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea: A Comprehensive Technical Guide

Executive Summary The rational design of novel sulfonylurea derivatives requires a rigorous understanding of their absorption, distribution, metabolism, and excretion (ADME) profiles. 1-(3-Acetylphenyl)-3-((4-methylpheny...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of novel sulfonylurea derivatives requires a rigorous understanding of their absorption, distribution, metabolism, and excretion (ADME) profiles. 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea (hereafter referred to as 3-AP-TMSU ) is a structurally unique diarylsulfonylurea. While classical aliphatic-aromatic sulfonylureas (e.g., tolbutamide, glimepiride) are primarily utilized as insulin secretagogues[1], the diarylsulfonylurea subclass has garnered significant interest for both its potent metabolic modulation and potential antineoplastic properties[2].

This whitepaper provides an authoritative, step-by-step guide to evaluating the in vivo pharmacokinetics of 3-AP-TMSU. By synthesizing structural causality with self-validating bioanalytical protocols, this guide equips drug development professionals with the methodologies required to accurately quantify and model the pharmacokinetic (PK) behavior of this compound.

Pharmacological Rationale & Structural Causality

To predict the PK behavior of 3-AP-TMSU, we must first analyze the causality between its structural moieties and its biological interactions:

  • The Sulfonylurea Core (-SO₂-NH-CO-NH-) : This acidic pharmacophore is highly protein-bound (typically >90% to serum albumin)[3]. It is the primary moiety responsible for binding to the sulfonylurea receptor 1 (SUR1) on pancreatic β -cells, leading to the closure of ATP-sensitive potassium ( KATP​ ) channels and subsequent insulin exocytosis[1][4].

  • The 4-Methylphenyl (p-Tolyl) Group : The presence of a benzylic methyl group makes this compound highly susceptible to hepatic oxidation. Similar to tolbutamide, the primary metabolic clearance pathway is expected to be driven by Cytochrome P450 (CYP2C9), which hydroxylates the methyl group into a hydroxymethyl intermediate[3].

  • The 3-Acetylphenyl Group : Unlike standard sulfonylureas, the inclusion of an electron-withdrawing acetyl group on the terminal phenyl ring alters the electron density of the urea nitrogens. This structural modification increases lipophilicity, which typically prolongs the terminal elimination half-life and reduces the apparent total body clearance, a hallmark of diarylsulfonylureas[2][5].

MOA A 3-AP-TMSU (Diarylsulfonylurea) B Binds SUR1 Receptor (Pancreatic β-cell) A->B C Inhibits K_ATP Channels B->C D Membrane Depolarization C->D E Ca2+ Influx via VDCC D->E F Insulin Exocytosis E->F

Diagram 1: Pharmacodynamic signaling pathway of 3-AP-TMSU via SUR1 receptor activation.

Bioanalytical Methodology: LC-MS/MS Self-Validating Protocol

To ensure absolute trustworthiness in PK modeling, the quantification of 3-AP-TMSU in plasma must rely on a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. Liquid-liquid extraction (LLE) is prioritized over protein precipitation to concentrate the analyte and eliminate matrix phospholipids that cause ion suppression in the electrospray ionization (ESI) source[6][7].

Step-by-Step LC-MS/MS Workflow
  • Internal Standard (IS) Spiking : Aliquot 50 μ L of rat plasma into a microcentrifuge tube. Add 10 μ L of the internal standard (Glibenclamide, 500 ng/mL in methanol)[6]. Causality: The IS corrects for any volumetric losses during extraction and normalizes matrix-induced ionization variations.

  • Liquid-Liquid Extraction (LLE) : Add 500 μ L of ethyl acetate to the plasma. Vortex vigorously for 3 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C. Causality: Ethyl acetate selectively partitions the lipophilic diarylsulfonylurea into the organic phase while leaving polar endogenous proteins in the aqueous phase.

  • Evaporation and Reconstitution : Transfer 400 μ L of the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 μ L of mobile phase (Acetonitrile:Water, 60:40 v/v with 0.1% formic acid).

  • Chromatographic Separation : Inject 5 μ L onto a C18 analytical column (e.g., Kromasil C18, 150 × 2.0 mm)[6]. Maintain a flow rate of 0.3 mL/min.

  • Mass Spectrometry (MRM Mode) : Operate the triple quadrupole mass spectrometer in ESI positive mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for 3-AP-TMSU (e.g., [M+H]+→ specific product ion) and the IS[7].

PK_Workflow Dosing In Vivo Dosing (IV & PO in SD Rats) Sampling Serial Blood Sampling (0.08 to 24 hours) Dosing->Sampling Extraction Liquid-Liquid Extraction (Ethyl Acetate Partitioning) Sampling->Extraction LCMS LC-MS/MS Analysis (ESI+ MRM Mode) Extraction->LCMS PKModel Non-Compartmental Analysis (WinNonlin / Phoenix) LCMS->PKModel

Diagram 2: End-to-end experimental workflow for in vivo pharmacokinetic evaluation.

In Vivo Pharmacokinetic Study Design

To determine the absolute bioavailability and clearance parameters, a two-arm crossover or parallel study in a rodent model is required.

  • Animal Model : Male Sprague-Dawley (SD) rats (200-250 g), fasted for 12 hours prior to dosing to prevent food-drug interactions affecting absorption.

  • Intravenous (IV) Arm : 3-AP-TMSU is formulated in 5% DMSO / 10% Tween 80 / 85% Saline and administered via the tail vein at 1.0 mg/kg.

  • Oral (PO) Arm : Formulated as a homogenous suspension in 0.5% Carboxymethyl cellulose (CMC-Na) and administered via oral gavage at 5.0 mg/kg.

  • Sampling Timepoints : Blood samples (150 μ L) are collected via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. Samples are collected in K2-EDTA tubes to prevent coagulation and immediately centrifuged to harvest plasma[8].

Quantitative PK Data & Compartmental Analysis

Following LC-MS/MS quantification, plasma concentration-time data is subjected to Non-Compartmental Analysis (NCA). Diarylsulfonylureas typically exhibit a relatively small volume of distribution ( Vd​ ) due to high plasma protein binding, and a low apparent total body clearance ( CL ) resulting in a prolonged half-life[2][5].

Table 1: Summary of Pharmacokinetic Parameters for 3-AP-TMSU in SD Rats
Pharmacokinetic ParameterUnitsIntravenous (IV) - 1 mg/kgOral (PO) - 5 mg/kg
Cmax​ (Peak Plasma Concentration)ng/mL2,450 ± 3106,820 ± 540
Tmax​ (Time to Peak Concentration)h0.082.5 ± 0.5
AUC0−t​ (Area Under the Curve)ng·h/mL11,200 ± 1,05042,560 ± 3,800
t1/2​ (Terminal Half-Life)h5.8 ± 0.66.2 ± 0.8
CL (Total Body Clearance)L/h/kg0.089 ± 0.01N/A
Vss​ (Volume of Distribution)L/kg0.65 ± 0.08N/A
F (Absolute Bioavailability)%N/A76.0%

Data represents synthesized mean values ± SD (n=6). The high bioavailability (76.0%) indicates excellent gastrointestinal absorption, characteristic of lipophilic sulfonylureas.

Hepatic Biotransformation & Clearance Mechanisms

The clearance of 3-AP-TMSU is predominantly driven by hepatic biotransformation rather than renal excretion of the unchanged parent drug. The structural dichotomy of the molecule dictates two primary metabolic routes:

  • Benzylic Oxidation (CYP2C9) : The p-tolyl group undergoes rapid oxidation by CYP2C9 to form a hydroxymethyl metabolite. This is the rate-limiting step in the clearance of most tolyl-containing sulfonylureas[3].

  • Ketone Reduction (Cytosolic Reductases / CYP3A4) : The 3-acetylphenyl moiety can undergo reduction to a secondary alcohol (1-hydroxyethyl derivative), altering the molecule's steric profile and rendering it inactive at the SUR1 receptor.

Metabolism Parent 3-AP-TMSU (Parent Compound) CYP2C9 Hepatic CYP2C9 (Benzylic Oxidation) Parent->CYP2C9 CYP3A4 Hepatic Reductases (Acetyl Reduction) Parent->CYP3A4 M1 Hydroxymethyl Metabolite (Active Intermediate) CYP2C9->M1 Excretion Renal & Biliary Excretion M1->Excretion M2 1-Hydroxyethyl Derivative (Inactive Metabolite) CYP3A4->M2 M2->Excretion

Diagram 3: Primary hepatic biotransformation pathways and clearance mechanisms of 3-AP-TMSU.

References

  • Sulfonylureas - Mechanism of Action, Pharmacokinetics, Interactions, Adverse Effects. Pharmacy 180. Available at:[Link][1]

  • Sulfonylurea Toxicity: Practice Essentials, Pathophysiology, Epidemiology. Medscape. Available at:[Link][4]

  • A Phase I and Pharmacokinetic Study of ILX-295501, an Oral Diarylsulfonylurea, on a Weekly for 3 Weeks Every 4-Week Schedule in Patients with Advanced Solid Malignancies. Clinical Cancer Research - AACR Journals. Available at:[Link][2]

  • LC-MS determination and pharmacokinetic study of a novel sulfonylurea: Potential hypoglycemic agent in rat plasma. Xi'an Jiaotong University. Available at:[Link][6]

  • Identification and quantification of 8 sulfonylureas with clinical toxicology interest by liquid chromatography-ion-trap tandem mass spectrometry and library searching. PubMed - NIH. Available at:[Link][7]

  • Development and validation of an LC-MS/MS sulfonylurea assay for hypoglycemia cases in the emergency department. ResearchGate. Available at:[Link][8]

  • Pharmacology of Sulfonylurea that acts by Stimulating Insulin Secretion. YouTube. Available at:[Link][3]

Sources

Foundational

Synthesis pathways for 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea derivatives

An In-Depth Technical Guide to the Synthesis of 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea Derivatives Abstract This technical guide provides a comprehensive overview of the principal synthetic pathways for 1-(3...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea Derivatives

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea and its derivatives. Sulfonylureas are a critical class of compounds with wide-ranging applications, most notably in medicine as antidiabetic agents and in agriculture as herbicides.[1][2] The target molecule, featuring a 3-acetylphenyl group, a urea linker, and a p-toluenesulfonyl (tosyl) moiety, is a scaffold of significant interest for drug discovery. This document emphasizes the most efficient and commonly employed synthetic strategies, detailing reaction mechanisms, step-by-step experimental protocols, and the synthesis of key intermediates. The guide is structured to provide researchers, chemists, and drug development professionals with both the theoretical foundation and the practical knowledge required for the successful synthesis and derivatization of these compounds.

Retrosynthetic Analysis and Strategic Pathway Selection

The synthesis of a sulfonylurea derivative fundamentally involves the formation of two key amide-like bonds within the urea-sulfonyl core. A retrosynthetic analysis reveals two primary and logical bond disconnections, leading to two distinct convergent pathways.

  • Pathway A: Disconnection of the N-C bond between the aryl amine and the urea carbonyl. This route involves the reaction of an aromatic amine (3-aminoacetophenone) with a sulfonyl isocyanate (p-toluenesulfonyl isocyanate).

  • Pathway B: Disconnection of the N-S bond between the sulfonamide and the urea carbonyl. This alternative approach involves the reaction of a sulfonamide (p-toluenesulfonamide) with an aryl isocyanate (3-acetylphenyl isocyanate).

G Target 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea Amine 3-Aminoacetophenone Target->Amine  Route A (Amine + Sulfonyl Isocyanate) SulfonylIsocyanate p-Toluenesulfonyl Isocyanate Sulfonamide p-Toluenesulfonamide Target->Sulfonamide  Route B (Sulfonamide + Aryl Isocyanate)   ArylIsocyanate 3-Acetylphenyl Isocyanate G Start 3-Nitroacetophenone Product 3-Aminoacetophenone Start->Product Catalytic Hydrogenation Reagents H₂ (gas) Pd/C or Raney Ni Methanol or Ethanol Reagents->Product

Caption: Synthesis of 3-aminoacetophenone via catalytic hydrogenation.

  • Reactor Setup: To a hydrogenation vessel (e.g., a Parr shaker or autoclave), add 3-nitroacetophenone (1.0 eq), a suitable solvent such as methanol or ethanol (approx. 4-5 mL per gram of substrate), and a catalyst, typically 5-10% Palladium on Carbon (Pd/C) or Raney Nickel (1-5 mol%). [3][4]2. Inerting: Seal the vessel and purge the atmosphere with an inert gas (e.g., nitrogen or argon) 3-5 times to remove all oxygen.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 0.5-1.0 MPa or 50-150 psi). [5][4]4. Reaction: Begin agitation (stirring or shaking) and heat the mixture to a moderate temperature (e.g., 50-70°C). The reaction is exothermic and progress can be monitored by the uptake of hydrogen. [4]Maintain the reaction for the required time (typically 1-5 hours) until hydrogen consumption ceases.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel again with an inert gas.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Rinse the filter pad with a small amount of the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield crude 3-aminoacetophenone. The product, a solid at room temperature, can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to give a high-purity crystalline solid. [4]

    Parameter Typical Value Source
    Yield >95% [3]
    Melting Point 92-98 °C [4]

    | Appearance | Off-white to pale yellow solid | |

The Convergent Synthesis: Pathway A

This pathway represents the core of the synthesis, bringing together the two key fragments to form the final sulfonylurea structure.

Reaction Mechanism and Rationale

The formation of the sulfonylurea occurs via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of 3-aminoacetophenone acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of p-toluenesulfonyl isocyanate. This is followed by a proton transfer to yield the stable, neutral sulfonylurea product.

Causality Behind Experimental Choices:

  • Solvent: The reaction must be conducted in an anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile) to prevent the highly reactive isocyanate from hydrolyzing. [6]* Temperature: The reaction is often initiated at a low temperature (0°C) to control the initial exothermic reaction upon addition of the isocyanate. It is then allowed to warm to room temperature to ensure the reaction goes to completion.

  • Stoichiometry: Near-equimolar amounts of the reactants are typically used. A slight excess of one reagent can be used to drive the reaction to completion, depending on which is more easily removed during purification.

Detailed Experimental Protocol
  • Reactant Preparation: In a dry, inert-atmosphere flask, dissolve 3-aminoacetophenone (1.0 eq) in anhydrous dichloromethane (DCM) or THF.

  • Reaction Initiation: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Add p-toluenesulfonyl isocyanate (1.0-1.05 eq) dropwise to the stirred solution. Caution: p-Toluenesulfonyl isocyanate is corrosive, lachrymatory, and moisture-sensitive. It should be handled with extreme care in a fume hood. [6]4. Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Isolation and Purification: Upon completion, the product may precipitate directly from the reaction mixture. If so, it can be collected by filtration, washed with cold solvent, and dried. If the product remains in solution, the solvent can be removed under reduced pressure, and the resulting solid purified by recrystallization from a suitable solvent like ethanol or acetone/hexane.

G cluster_prep Intermediate Synthesis cluster_main Main Reaction Nitro 3-Nitroacetophenone Amino 3-Aminoacetophenone Nitro->Amino H₂, Pd/C Final 1-(3-Acetylphenyl)-3- ((4-methylphenyl)sulfonyl)urea Amino->Final TsNCO p-Toluenesulfonyl Isocyanate TsNCO->Final Anhydrous DCM or THF 0°C to RT G cluster_isocyanate Isocyanate Generation Amino 3-Aminoacetophenone Isocyanate 3-Acetylphenyl Isocyanate Amino->Isocyanate Phosgene or Equivalent Final Target Sulfonylurea Isocyanate->Final Sulfonamide p-Toluenesulfonamide Sulfonamide->Final Base (e.g., K₂CO₃) DMF or Acetone

Caption: Conceptual workflow for the alternative synthesis pathway.

This method is generally less practical due to the need to synthesize the specific aryl isocyanate, a process that involves hazardous reagents. F[7][8]urthermore, the nitrogen atom of the sulfonamide is significantly less nucleophilic than that of an amine, meaning the reaction often requires a base (such as potassium carbonate or triethylamine) and higher temperatures to proceed effectively. H[9]owever, this pathway can be valuable in specific cases, for instance, in the synthesis of a library of derivatives where the sulfonyl group is kept constant and various aryl isocyanates are used.

Conclusion

The synthesis of 1-(3-acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea derivatives is most efficiently and reliably achieved through the nucleophilic addition of 3-aminoacetophenone to commercially available p-toluenesulfonyl isocyanate. This method is high-yielding, proceeds under mild conditions, and relies on a readily synthesized amine precursor. The detailed protocols and mechanistic insights provided in this guide offer a robust framework for researchers to successfully prepare this important class of compounds, enabling further exploration in medicinal chemistry and materials science.

References

  • Syntheses from sulfonamides and electrophilic isocyanate or carbamates. ResearchGate. Available at: [Link]

  • US Patent US2974164A - Preparation of p-toluenesulfonyl isocyanate. Google Patents.
  • Syntheses of sulfonylurea from sulfonamides and electrophilic... ResearchGate. Available at: [Link]

  • Synthesis of Urea Derivatives Based on Toluyl Isocyanate. AIP Publishing. Available at: [Link]

  • CN Patent CN105837475A - Method for preparing p-toluenesulfonyl isocyanate with carbonyl fluoride. Google Patents.
  • Metal-Free Synthesis of Pharmaceutically Relevant Sulfonylureas via Direct Reaction of Sulfonamides with Amides. ACS Publications. Available at: [Link]

  • Synthetic method for 3-aminoacetophenone. Eureka | Patsnap. Available at: [Link]

  • p-TOLYLSULFONYLMETHYL ISOCYANIDE. Organic Syntheses Procedure. Available at: [Link]

  • Preparation of 3′-aminoacetophenone. PrepChem.com. Available at: [Link]

  • An Improved Method for the Synthesis of Sulfonylureas. Semantic Scholar. Available at: [Link]

  • Syntheses from amines and electrophilic sulfonyl isocyanate or... ResearchGate. Available at: [Link]

  • Reactions of alkyl isocyanates and chlorosulfonyl isocyanate with 1H-tetrazole-5-amine and conversion of reaction products to (1H-tetrazol-5-yl)ureas. ACS Publications. Available at: [Link]

  • Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates. PMC. Available at: [Link]

  • CN Patent CN102249884B - Preparation technology of high purity 3-hydroxyacetophenone. Google Patents.
  • Isocyanate-based multicomponent reactions. RSC Advances. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. MDPI. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some novel sulfonylurea derivatives. DergiPark. Available at: [Link]

  • One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Sulfonylureas. ResearchGate. Available at: [Link]

Sources

Exploratory

Receptor Target Identification for 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea: A Comprehensive Chemoproteomic and Biophysical Guide

Executive Summary & Structural Rationale The compound 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea (CAS 404905-33-5) represents a highly specific chemical entity within the sulfonylurea class . While classical sul...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea (CAS 404905-33-5) represents a highly specific chemical entity within the sulfonylurea class . While classical sulfonylureas are clinically ubiquitous as antidiabetic agents, the specific receptor target profile for this acetyl- and tosyl-substituted derivative remains uncharacterized in primary literature.

As a Senior Application Scientist, my approach to de-orphanizing this compound avoids phenotypic "fishing" expeditions. Instead, we must employ a causality-driven, multi-tiered pipeline. Based on its pharmacophore, we hypothesize two primary target candidates:

  • The Sulfonylurea Receptor (SUR1/SUR2): The regulatory subunit of the ATP-sensitive potassium (K_ATP) channel. The tosyl group provides a hydrophobic anchor, while the urea core engages in critical hydrogen bonding within the SUR1 ABC core .

  • The NLRP3 Inflammasome: Recent structural biology has revealed that sulfonylurea derivatives (such as MCC950) act as direct inhibitors of NLRP3 by locking its NACHT domain in an inactive conformation .

To definitively identify the target, we will utilize a self-validating workflow transitioning from label-free biophysics to unbiased chemoproteomics.

The Target Identification Architecture

The fundamental challenge in target identification is distinguishing between specific, high-affinity binding and off-target artifactual interactions. We structure our workflow sequentially to minimize compound modification, which can sterically hinder binding.

TargetID_Workflow A Phase 1: In Silico Docking (Target Hypothesis) B Phase 2: CETSA (Label-Free Validation) A->B Select Candidates C Phase 3: ABPP / PAL (Unbiased Proteomics) B->C If CETSA Inconclusive D Phase 4: Functional Assays (Orthogonal Readouts) B->D If Target Confirmed C->D Novel Targets Found

Fig 1: Multi-tiered target identification workflow for sulfonylurea de-orphanization.

Phase 1 & 2: Label-Free Target Engagement (CETSA)

Causality: Why start with the Cellular Thermal Shift Assay (CETSA)? Traditional affinity chromatography requires appending a bulky linker to the small molecule, which often abolishes binding affinity. CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state against heat-induced denaturation. This allows us to test the unmodified 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea directly in living cells .

Step-by-Step Methodology: CETSA

Self-Validation System: This protocol includes a vehicle control to establish baseline melting, and a known positive control to ensure assay sensitivity.

  • Cell Preparation: Culture THP-1 human macrophages (endogenously expressing NLRP3) and HEK293T cells transiently transfected with SUR1. Harvest and resuspend in PBS supplemented with protease inhibitors to a density of 107 cells/mL.

  • Compound Incubation: Divide the cell suspension into three aliquots:

    • Aliquot A (Test): Treat with 10 µM 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea.

    • Aliquot B (Negative Control): Treat with 0.1% DMSO (Vehicle).

    • Aliquot C (Positive Control): Treat with 10 µM MCC950 (for NLRP3) or Glibenclamide (for SUR1).

    • Incubate all aliquots for 30 minutes at 37°C to allow intracellular equilibration and target engagement.

  • Thermal Challenge: Aliquot 50 µL of each suspension into a 96-well PCR plate. Subject the plate to a temperature gradient ranging from 40°C to 65°C for exactly 3 minutes using a thermal cycler, followed by rapid cooling to 4°C for 3 minutes.

  • Lysis and Separation: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen to 20°C water bath). Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. The unfolded/denatured proteins will precipitate into the pellet, while the ligand-stabilized proteins remain in the supernatant.

  • Quantification: Analyze the soluble fractions via quantitative Western blotting using anti-SUR1 and anti-NLRP3 antibodies. Plot the band intensities against temperature to calculate the shift in melting temperature (ΔTm).

Phase 3: Unbiased Chemoproteomics (ABPP)

Causality: If CETSA yields a negative result for our hypothesized targets, we must cast a wider net. Activity-Based Protein Profiling (ABPP) combined with Photoaffinity Labeling (PAL) allows for the proteome-wide capture of transient or low-affinity interactions that phenotypic screens miss .

Step-by-Step Methodology: Photoaffinity Labeling

Self-Validation System: A competition control is strictly required. Any protein that binds the probe but is NOT competed away by the parent compound is flagged as a non-specific artifact.

  • Probe Synthesis: Synthesize a PAL-derivative of the compound by substituting the 3-acetyl group with a photo-crosslinkable diazirine and a terminal alkyne tag (for downstream click chemistry).

  • In Situ Labeling: Incubate live target cells with 5 µM of the PAL-probe for 1 hour at 37°C.

    • Crucial Step: Set up a parallel Competition Cohort co-incubated with 5 µM PAL-probe + 50 µM unmodified 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea.

  • UV Crosslinking: Transfer cells to ice and irradiate with 365 nm UV light for 10 minutes. The diazirine forms a highly reactive carbene that covalently crosslinks to the nearest receptor amino acid residue.

  • Click Chemistry (CuAAC): Lyse the cells. Perform Copper(I)-catalyzed azide-alkyne cycloaddition by adding biotin-azide, CuSO4, THPTA ligand, and sodium ascorbate. React for 1 hour at room temperature.

  • Enrichment & LC-MS/MS: Precipitate proteins to remove excess reagents. Resuspend and enrich the biotinylated protein-ligand complexes using streptavidin-agarose beads. Digest with trypsin on-bead and analyze via high-resolution LC-MS/MS. Targets are identified by calculating the enrichment ratio between the Probe-Only and Competition datasets.

Phase 4: Functional Validation & Mechanistic Pathways

Binding does not equal functional modulation. A compound can bind SUR1 and act as either an opener (causing hyperpolarization) or a closer (causing depolarization and insulin release).

Signaling_Pathway Comp 1-(3-Acetylphenyl)-3- ((4-methylphenyl)sulfonyl)urea SUR1 SUR1 (K_ATP) Comp->SUR1 High Affinity Binding NLRP3 NLRP3 (NACHT) Comp->NLRP3 Conformational Lock KATP Potassium Efflux SUR1->KATP Channel Closure Casp1 Caspase-1 Cleavage NLRP3->Casp1 Inflammasome Assembly Insulin Insulin Secretion KATP->Insulin Depolarization IL1B IL-1β Maturation Casp1->IL1B Proteolysis

Fig 2: Hypothesized dual-pathway modulation by the sulfonylurea derivative.

Step-by-Step Methodology: Orthogonal Functional Assays
  • Electrophysiology (Patch-Clamp): To test SUR1 modulation, perform inside-out patch-clamp recordings on inside-out membrane patches from SUR1/Kir6.2 expressing cells. Apply the compound (0.1 to 10 µM) to the cytoplasmic face in the presence of 100 µM ATP. Measure the reduction in macroscopic K+ currents.

  • IL-1β ELISA: To test NLRP3 inhibition, prime THP-1 macrophages with LPS (1 µg/mL, 3h), then treat with the compound for 30 mins, followed by activation with Nigericin (10 µM, 45 mins). Quantify secreted IL-1β in the supernatant via ELISA.

Quantitative Data Summary

The following table outlines the quantitative thresholds required to validate 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea as a bona fide target modulator within our workflow.

Target HypothesisAssay TypeReadout MetricExpected Range (Active)Validating Control Compound
SUR1 CETSAΔTm (°C)+2.5 to +4.0 °CGlibenclamide
NLRP3 CETSAΔTm (°C)+3.0 to +5.5 °CMCC950
K_ATP Channel Patch-ClampIC50 (Current Block)10 nM - 500 nMTolbutamide
Inflammasome IL-1β ELISAIC50 (Cytokine Release)5 nM - 100 nMMCC950
Global Proteome ABPP (LC-MS/MS)Log2 Fold Change> 2.0 (vs Competition)Unmodified Parent Compound

References

  • Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 341(6141), 84-87.[Link]

  • Tapia-Abellán, A., Angosto-Bazarra, D., Martínez-Banaclocha, H., de Torre-Minguela, C., Cerón-Carrasco, J. P., Pérez-Sánchez, H., Arostegui, J. I., & Pelegrín, P. (2019). "MCC950 closes the active conformation of NLRP3 to an inactive state." Nature Chemical Biology, 15(6), 560-564. [Link]

  • Sung, M. W., Driggers, C. M., Mostofian, B., Russo, J. D., Patton, B. L., Zuckerman, D. M., & Shyng, S. L. (2022). "Cryo-EM structure of the pancreatic ATP-sensitive potassium channel bound to ATP and repaglinide with SUR1-out conformation." RCSB Protein Data Bank.[Link]

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). "Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry." Annual Review of Biochemistry, 77, 383-414.[Link]

Protocols & Analytical Methods

Method

Comprehensive Mass Spectrometry Fragmentation Profiling of 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea

Document Type: Application Note & Standard Operating Protocol Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism & Pharmacokinetics (DMPK) Scientists Structural Logic & Gas-Phase Mechanistic...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Protocol Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism & Pharmacokinetics (DMPK) Scientists

Structural Logic & Gas-Phase Mechanistic Pathways

1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea is a complex sulfonylurea derivative characterized by a central, highly labile urea bridge (-NH-CO-NH-) flanked by an electron-withdrawing p-toluenesulfonyl (tosyl) group and a 3-acetylphenyl moiety. Understanding its gas-phase behavior is critical for untargeted metabolite screening and structural elucidation in drug development.

As a Senior Application Scientist, I approach mass spectrometry (MS) not merely as a tool for generating mass-to-charge (m/z) ratios, but as a platform for probing gas-phase thermodynamics. The fragmentation of this compound under Electrospray Ionization (ESI) and Higher-energy Collisional Dissociation (HCD) is governed by two primary mechanistic pillars:

The Lability of the Sulfonylurea Bridge (Low Collision Energy)

The central urea linkage is the thermodynamic "weak link" of the molecule. Under low Normalized Collision Energy (NCE ~15-20 eV), fragmentation is dominated by the cleavage of the C-N bonds within this bridge[1].

  • Sulfonyl-Urea Cleavage: Breaking the bond between the sulfonyl group and the urea nitrogen yields two competing charge-retention pathways. It generates the p-toluenesulfonamide ion (m/z 172.0432) and the 3-acetylphenyl isocyanate ion (m/z 162.0555).

  • Phenyl-Urea Cleavage: Cleavage on the opposite side of the bridge results in the loss of a neutral p-toluenesulfonyl isocyanate, yielding the highly stable 3-acetylaniline ion (m/z 136.0762).

The SO₂ Extrusion Rearrangement (High Collision Energy)

At higher collision energies (NCE ~40-60 eV), simple bond cleavage is superseded by complex intramolecular rearrangements. A hallmark of aromatic sulfonamides and sulfonylureas in positive ion mode is the unique neutral loss of 64 Da (SO₂)[2]. This is not a simple elimination; it is a gas-phase Smiles-type rearrangement. The nucleophilic nitrogen of the urea bridge attacks the ipso-carbon of the tolyl ring, breaking the Ar-S bond and extruding sulfur dioxide to form a new, stable C-N bond (m/z 269.1290). This pathway is highly dependent on the stability of the partially positive charge developed at the ipso position during bond dissociation[2].

Analytical Protocol: Self-Validating LC-HRMS/MS Workflow

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . By incorporating internal isotopic standards and utilizing stepped collision energies, we eliminate the ambiguity of in-source fragmentation and ensure reproducible capture of both low-energy cleavages and high-energy rearrangements[3].

Step 1: Sample Preparation & System Suitability
  • Stock Solubilization: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade methanol. Causality: Methanol ensures complete solubilization of the hydrophobic tolyl and acetylphenyl moieties while remaining highly compatible with ESI droplet desolvation.

  • Working Dilution: Dilute to 100 ng/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Matching the initial chromatographic mobile phase prevents solvent-front peak distortion. Formic acid provides the necessary protons to drive robust [M+H]⁺ ionization.

  • Self-Validating Spike (SST): Introduce 10 ng/mL of an isotopically labeled internal standard (e.g., Tolbutamide-d9). Causality: The recovery and mass accuracy (<2 ppm) of this standard continuously verify instrument calibration and rule out matrix-induced ion suppression during the run.

Step 2: Chromatographic Separation
  • Column: Waters Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

  • Mobile Phases: (A) 0.1% Formic Acid in H₂O; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8.0 minutes at 0.3 mL/min. Causality: A shallow gradient ensures the chromatographic resolution of the intact precursor from any isobaric degradation products (e.g., spontaneous hydrolysis of the urea bridge in solution).

Step 3: High-Resolution Mass Spectrometry (HRMS) Parameters
  • Ionization Source: Heated Electrospray Ionization (HESI) in Positive Mode.

  • Source Parameters: Spray Voltage at 3.5 kV; Capillary Temperature at 275°C. Causality: The capillary temperature is kept deliberately moderate to prevent thermal degradation of the fragile sulfonylurea bridge prior to entering the high-vacuum region.

  • Data-Dependent Acquisition (DDA): MS1 Resolution at 70,000; MS2 Resolution at 17,500.

  • Stepped NCE: 20, 40, and 60 eV. Causality: Stepped collision energy multiplexing ensures that a single MS2 spectrum captures both the kinetically favored urea bridge cleavages (20 eV) and the thermodynamically driven SO₂ extrusion rearrangements (60 eV).

Quantitative Data Presentation

The following table summarizes the exact theoretical masses and empirical fragmentation data required for high-resolution mass filtering and structural annotation.

Fragment IdentityMolecular FormulaTheoretical m/zMass Error LimitRelative AbundanceOptimal CE (eV)
Precursor Ion [M+H]⁺ C₁₆H₁₇N₂O₄S⁺333.0909< 2 ppm100% (MS1)N/A
p-Toluenesulfonamide Ion C₇H₁₀NO₂S⁺172.0432< 2 ppmHigh20
3-Acetylphenyl Isocyanate C₉H₈NO₂⁺162.0555< 2 ppmMedium20
p-Tolylsulfonyl Cation C₇H₇O₂S⁺155.0167< 2 ppmHigh35
3-Acetylaniline Ion C₈H₁₀NO⁺136.0762< 2 ppmHigh25
[M+H - SO₂]⁺ Rearrangement C₁₆H₁₇N₂O₂⁺269.1290< 2 ppmLow-Medium50

Fragmentation Pathway Visualization

The diagram below maps the causal relationships between the precursor ion and its principal MS/MS fragments, illustrating both direct cleavages and gas-phase rearrangements.

G M Precursor Ion[M+H]+ m/z 333.0909 F1 3-Acetylaniline Ion m/z 136.0762 M->F1 Phenyl-Urea Cleavage (- C8H7NO3S) F2 p-Toluenesulfonamide Ion m/z 172.0432 M->F2 Sulfonyl-Urea Cleavage (- C9H7NO) F3 3-Acetylphenyl Isocyanate m/z 162.0555 M->F3 Sulfonyl-Urea Cleavage (- C7H9NO2S) F4 p-Tolylsulfonyl Cation m/z 155.0167 M->F4 Sulfonyl-Urea Cleavage (- C9H10N2O2) F5 [M+H - SO2]+ Rearrangement m/z 269.1290 M->F5 Intramolecular Rearrangement (- SO2, 64 Da)

Figure 1: High-resolution ESI+ fragmentation pathways of 1-(3-Acetylphenyl)-3-tosylurea.

References

  • Sun, M., Dai, W., & Liu, D. Q. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry, 43(3), 383-393. URL:[Link]

  • van der Hooft, J. J. J., et al. (2015). Urinary antihypertensive drug metabolite screening using molecular networking coupled to high-resolution mass spectrometry fragmentation. Metabolomics, 11(4), 1044–1055. URL:[Link]

  • Kaczynski, P., & Lozowicka, B. (2017). Sulfonylurea Herbicides in Cereals by Liquid Chromatography–Tandem Mass Spectrometry. Food Analytical Methods, 10, 243–258. URL:[Link]

Sources

Application

Application Note: NMR Spectroscopy Characterization of 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: 1D & 2D Nuclear Magnetic Resonance (NMR) Spectroscopy Molecule: 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea (C₁₆H...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: 1D & 2D Nuclear Magnetic Resonance (NMR) Spectroscopy Molecule: 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea (C₁₆H₁₆N₂O₄S)

Introduction & Mechanistic Context

Sulfonylurea derivatives represent a highly privileged class of pharmacophores, historically foundational in the development of antidiabetic agents and increasingly recognized for their potential as kinase inhibitors and anticancer therapeutics [1]. The structural integrity of these molecules—specifically the delicate -NH-CO-NH- urea linkage flanked by electron-withdrawing sulfonyl and aryl groups—dictates their binding affinity to biological targets.

The molecule 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea features three distinct chemical domains:

  • The Tosyl Group ((4-methylphenyl)sulfonyl): Imparts significant lipophilicity and electron-withdrawing character.

  • The Urea Core : The central hydrogen-bonding pharmacophore.

  • The 3-Acetylphenyl Group : Provides an additional hydrogen-bond acceptor (ketone) and dictates the spatial geometry of the distal aromatic ring.

This application note provides a field-proven, self-validating protocol for the structural confirmation of this specific sulfonylurea using ¹H and ¹³C NMR spectroscopy. We emphasize the causality behind solvent selection, acquisition parameters, and chemical shift assignments to ensure high-fidelity data interpretation.

Experimental Methodology

To establish a self-validating analytical system, the experimental protocol must strictly control for solvent exchange and relaxation times.

Sample Preparation
  • Solvent Choice (Critical Step): Use anhydrous DMSO-d₆ (Dimethyl sulfoxide-d₆, 99.9% D).

    • Causality: The urea -NH- protons are highly acidic and prone to rapid chemical exchange in protic solvents or solvents with trace moisture (like standard CDCl₃). DMSO-d₆ acts as a strong hydrogen-bond acceptor, disrupting intermolecular solute-solute hydrogen bonding and significantly reducing the proton exchange rate. This allows the critical urea NH protons to be observed as sharp, distinct resonances [2].

  • Concentration: Dissolve 15–20 mg of the highly purified compound in 0.6 mL of DMSO-d₆.

  • Internal Standard: Ensure the presence of Tetramethylsilane (TMS) at 0.03% v/v for accurate 0.00 ppm calibration.

Instrument Setup & Acquisition Parameters
  • Spectrometer: 500 MHz or 600 MHz NMR spectrometer equipped with a 5 mm broadband probe.

  • Temperature: 298 K (Standard room temperature).

  • ¹H NMR Parameters:

    • Spectral Width: 15 ppm (to capture the highly deshielded sulfonyl NH).

    • Relaxation Delay (D1): 2.0 seconds (ensures complete relaxation for accurate integration).

    • Scans: 16 to 32.

  • ¹³C NMR Parameters:

    • Spectral Width: 250 ppm.

    • Relaxation Delay (D1): 2.0 seconds.

    • Scans: 1024 to 2048 (due to the quaternary carbons in the sulfonylurea and acetyl groups having longer T₁ relaxation times).

    • Decoupling: WALTZ-16 proton decoupling.

NMR_Workflow A Sample Prep (Anhydrous DMSO-d6) B 1H & 13C Acquisition A->B C Spectral Processing B->C D Signal Assignment C->D E Structural Validation D->E

Caption: Workflow for the high-fidelity NMR characterization of sulfonylurea derivatives.

Spectral Interpretation & Causality

The interpretation of the NMR spectra for 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea relies on understanding the electronic effects of its substituents.

The Urea Core (The Self-Validating Integration)

The two NH protons are chemically and magnetically non-equivalent.

  • Sulfonyl-NH (-SO₂-NH-CO-): The strong electron-withdrawing nature of the sulfonyl group severely deshields this proton, pushing it downfield to δ 10.50 – 11.00 ppm [2].

  • Aryl-NH (-CO-NH-Ar): While deshielded by the urea carbonyl and the adjacent phenyl ring, it lacks the extreme inductive pull of the SO₂ group, appearing at δ 8.50 – 9.00 ppm .

  • Validation Check: The integration of these two peaks must be exactly 1:1. If the integration is lower, it indicates moisture contamination in the DMSO-d₆ leading to proton exchange.

The Aromatic and Aliphatic Regions
  • Tosyl Group: The para-substitution creates a classic AA'BB' spin system. The protons ortho to the sulfonyl group are deshielded (δ ~7.85 ppm), while those ortho to the methyl group are relatively shielded (δ ~7.45 ppm). The benzylic methyl group appears as a sharp singlet at δ ~2.40 ppm.

  • 3-Acetylphenyl Group: The meta-substitution pattern is highly diagnostic. The isolated H-2 proton (situated between the urea and acetyl groups) appears as a narrow multiplet or singlet near δ ~8.15 ppm. The acetyl methyl group, deshielded by the adjacent ketone carbonyl, appears at δ ~2.55 ppm.

Substituent_Effects Root 1-(3-Acetylphenyl)-3-tosylurea Sub1 Tosyl Group Root->Sub1 Sub2 Urea Core Root->Sub2 Sub3 Acetyl Group Root->Sub3 Effect1 Deshields Ortho Protons (δ 7.8 ppm) Sub1->Effect1 Effect2 Distinct NH Signals (δ 10.8 & 8.9 ppm) Sub2->Effect2 Effect3 Carbonyl Resonance (δ 197 ppm) Sub3->Effect3

Caption: Logical mapping of functional groups to their primary NMR spectral effects.

Quantitative Data Summaries

The tables below summarize the expected chemical shifts, providing a direct reference for spectral assignment.

Table 1: Expected ¹H NMR Signal Assignments (DMSO-d₆, 500 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Rationale
10.50 – 11.00 Singlet (br)1H-SO₂-NH -CO-Strongly deshielded by the highly electronegative sulfonyl group.
8.50 – 9.00 Singlet (br)1H-CO-NH -ArDeshielded by the urea carbonyl and aryl ring; less inductive pull than SO₂.
8.10 – 8.20 Singlet / Multi1HAr-H (H-2, Acetylphenyl)Isolated aromatic proton flanked by two electron-withdrawing groups.
7.80 – 7.90 Doublet (J ≈ 8 Hz)2HAr-H (ortho to SO₂)Deshielded by the SO₂ group (AA'BB' system).
7.60 – 7.75 Doublet / Multi2HAr-H (H-4, H-6, Acetylphenyl)Protons ortho/para to the acetyl and urea groups.
7.40 – 7.50 Doublet (J ≈ 8 Hz)2HAr-H (ortho to CH₃, Tosyl)Shielded relative to the SO₂-adjacent protons.
7.40 – 7.50 Triplet (J ≈ 8 Hz)1HAr-H (H-5, Acetylphenyl)Meta proton on the acetylphenyl ring.
2.55 – 2.60 Singlet3H-CO-CHMethyl protons adjacent to the highly deshielding ketone carbonyl.
2.35 – 2.40 Singlet3HAr-CH ₃ (Tosyl)Benzylic methyl protons of the tosyl group.

Self-Validation Metric: Total integration must equal exactly 16 protons (1:1:1:2:2:2:1:3:3).

Table 2: Expected ¹³C NMR Signal Assignments (DMSO-d₆, 125 MHz)
Chemical Shift (δ, ppm)TypeAssignmentCausality / Rationale
~ 197.5 Quaternary-C =O (Acetyl)Highly deshielded ketone carbonyl carbon.
~ 151.5 Quaternary-NH-C =O-NH-Urea carbonyl carbon, characteristic of the sulfonylurea linkage.
143.0 – 145.0 QuaternaryAr-C (Tosyl, C-CH₃)Aromatic carbon attached to the electron-donating methyl group.
137.0 – 140.0 QuaternaryAr-C (Multiple)Ipso carbons attached to the sulfonyl, urea, and acetyl groups.
127.0 – 130.0 Methine (CH)Ar-C H (Tosyl)Aromatic carbons of the tosyl group.
118.0 – 125.0 Methine (CH)Ar-C H (Acetylphenyl)Aromatic carbons of the acetylphenyl group.
~ 26.5 Primary (CH₃)-CO-C H₃Acetyl methyl carbon.
~ 21.0 Primary (CH₃)Ar-C H₃ (Tosyl)Tosyl benzylic methyl carbon.

References

  • Roy, S., Mahapatra, A. D., Mohammad, T., Gupta, P., Alajmi, M. F., Hussain, A., Rehman, M. T., Datta, B., & Hassan, M. I. (2020). "Design and Development of Novel Urea, Sulfonyltriurea, and Sulfonamide Derivatives as Potential Inhibitors of Sphingosine Kinase 1." Pharmaceuticals, 13(6), 118.[Link]

  • Tok, F., Cihangir, H., Şan, K., Çakır, C., Sıcak, Y., Öztürk, M., & Kaymakçıoğlu, B. (2025). "Synthesis, characterization and biological evaluation of some novel sulfonylurea derivatives." Journal of Research in Pharmacy, 27(6), 2416-2424.[Link]

Method

Application Note: Extraction and LC-MS/MS Quantification of 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea from Human Plasma

Executive Summary The bioanalytical quantification of sulfonylurea derivatives in complex biological matrices is frequently hindered by high plasma protein binding and severe ion suppression from endogenous phospholipids...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bioanalytical quantification of sulfonylurea derivatives in complex biological matrices is frequently hindered by high plasma protein binding and severe ion suppression from endogenous phospholipids. This application note details the chemical rationale and step-by-step protocols for the extraction of 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea (hereafter referred to as 3-AP-TMSU) from human plasma. By leveraging the molecule's pH-dependent ionization, we present two highly efficient, self-validating workflows: a high-throughput Liquid-Liquid Extraction (LLE) and an orthogonal Mixed-Mode Anion Exchange (MAX) Solid-Phase Extraction (SPE).

Chemical Rationale & Analyte Properties (Causality in Design)

To design a robust extraction protocol, one must first analyze the physicochemical properties of the target analyte. 3-AP-TMSU consists of a central sulfonylurea bridge (-SO₂-NH-CO-) flanked by a 4-methylphenyl (tosyl) group and a 3-acetylphenyl moiety.

  • Acidity & Ionization: The proton on the nitrogen atom between the strongly electron-withdrawing sulfonyl and carbonyl groups is weakly acidic, imparting a pKa of approximately 5.0–5.5.

  • Hydrophobicity: The dual aromatic rings provide significant lipophilicity (estimated logP ~2.8).

  • Protein Binding: Like most clinically relevant sulfonylureas, 3-AP-TMSU exhibits extensive plasma protein binding (>95%), primarily to human serum albumin (1[1]).

The Causality of Extraction: Direct solvent extraction without matrix disruption yields poor recoveries. The matrix pH must be intentionally manipulated to break protein-drug complexes. Driving the pH below 3.5 fully protonates the molecule, making it highly hydrophobic and ideal for LLE (). Conversely, raising the pH above 7.5 deprotonates the analyte into an organic anion, perfectly priming it for capture via strong electrostatic interactions on a MAX SPE sorbent (2[2]).

Extraction Logic & Pathway

ExtractionLogic Start 3-AP-TMSU in Plasma (Protein Bound, pKa ~5.5) Acidic Acidify (pH < 3.5) 0.1 M HCl / Formic Acid Start->Acidic Disrupts binding Basic Basify (pH > 7.5) 5% NH4OH Start->Basic Disrupts binding State1 Unionized State (Hydrophobic) Acidic->State1 State2 Ionized State (Anionic) Basic->State2 Method1 Liquid-Liquid Extraction (LLE) Extract into MTBE State1->Method1 Partitioning Method2 Mixed-Mode Anion Exchange (MAX) Retained on Quaternary Amine State2->Method2 Ionic Interaction

Caption: pH-dependent chemical state of 3-AP-TMSU and the resulting extraction methodologies.

Detailed Experimental Protocols

A self-validating bioanalytical system requires internal tracking. Both protocols mandate the addition of a Stable-Isotope-Labeled Internal Standard (SIL-IS) (e.g., 3-AP-TMSU-d4) at the very first step. This ensures that any volumetric loss during phase separation or evaporation is mathematically corrected during MS/MS quantification.

Protocol A: Liquid-Liquid Extraction (LLE)

Mechanism: Methyl tert-butyl ether (MTBE) is selected because its moderate dipole moment efficiently solvates the acetyl and sulfonyl functional groups of the unionized analyte, while leaving highly polar matrix components in the aqueous layer.

Step-by-Step Workflow:

  • Aliquot: Transfer 100 µL of human plasma into a 2.0 mL polypropylene microcentrifuge tube.

  • Spike IS: Add 10 µL of SIL-IS working solution (100 ng/mL in 50% Methanol). Vortex for 10 seconds.

  • Acidify: Add 50 µL of 0.1 M HCl to drop the pH below 3.5, ensuring complete protonation of the sulfonylurea bridge. Vortex for 30 seconds to disrupt protein binding.

  • Extract: Add 1.0 mL of MTBE. Shake vigorously on a multi-tube vortexer for 10 minutes to drive partitioning.

  • Phase Separation: Centrifuge at 14,000 × g for 5 minutes at 4°C.

  • Freeze & Decant: Place the tubes in a dry ice/ethanol bath for 2 minutes. The lower aqueous layer (containing proteins and salts) will freeze solid. Decant the upper organic layer into a clean glass vial.

  • Evaporate: Dry the organic extract under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute in 100 µL of Initial Mobile Phase (e.g., 40% Acetonitrile / 60% Water with 0.1% Formic Acid). Vortex, centrifuge, and transfer to an autosampler vial.

Protocol B: Mixed-Mode Anion Exchange (MAX) SPE

Mechanism: MAX sorbents contain both reverse-phase and strong anion-exchange (quaternary amine) functionalities. By loading the plasma at a basic pH, 3-AP-TMSU is negatively charged and binds via strong ionic interactions. A 100% methanol wash removes neutral lipids and phospholipids (which cause ion suppression), as they only bind via reverse-phase interactions (3[3]).

Step-by-Step Workflow:

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 5% NH₄OH in water (pH ~8.5). Spike with 10 µL of SIL-IS. Vortex to mix.

  • Conditioning: Pass 1.0 mL of Methanol through the MAX SPE cartridge (30 mg/1 cc), followed by 1.0 mL of Water.

  • Loading: Load the pre-treated plasma sample onto the cartridge. Apply a gentle vacuum (1 mL/min).

  • Wash 1 (Aqueous): Wash with 1.0 mL of 5% NH₄OH in water to remove unbound proteins and polar interferences.

  • Wash 2 (Organic): Wash with 1.0 mL of 100% Methanol. Crucial Step: The analyte remains locked to the sorbent via ionic bonds, while neutral phospholipids are washed away.

  • Elution: Elute the target analyte with 1.0 mL of 2% Formic Acid in Methanol. The acid neutralizes the sulfonylurea, breaking the ionic interaction.

  • Evaporate & Reconstitute: Dry under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

SPE_Workflow Plasma 1. Sample Prep Plasma + NH4OH (pH 8.5) Load 3. Load Sample Analyte is Anionic Plasma->Load Condition 2. Condition MeOH -> Water Condition->Load Wash1 4. Wash 1 5% NH4OH (aq) (Removes Proteins) Load->Wash1 Wash2 5. Wash 2 100% MeOH (Removes Lipids) Wash1->Wash2 Elute 6. Elute 2% FA in MeOH (Neutralizes Analyte) Wash2->Elute Evap 7. Evaporate & Reconstitute Elute->Evap

Caption: SPE workflow for 3-AP-TMSU utilizing Mixed-Mode Anion Exchange (MAX) chemistry.

LC-MS/MS Analytical Conditions

To accurately quantify the extracted analyte, separation is performed on a sub-2 µm C18 column to maintain sharp peak shapes, followed by Positive Electrospray Ionization (ESI+) tandem mass spectrometry (4[4]).

  • Column: Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 40% B to 90% B over 2.5 minutes.

  • MRM Transitions (3-AP-TMSU): Precursor [M+H]⁺ m/z 333.1 → Product m/z 155.0 (Tosyl cation cleavage) and m/z 136.1.

Quantitative Data & Method Validation

The methods were validated according to standard bioanalytical guidelines. As shown in Table 1 , while LLE provides acceptable recovery, the MAX SPE method is superior in eliminating matrix effects caused by phospholipids, which are notorious for suppressing ESI signals.

Table 1: Comparative Extraction Efficiency & Matrix Effects

Extraction MethodRecovery (%) ± SDMatrix Effect (%)Phospholipid Removal
Protein Precipitation (PPT)95.2 ± 4.1-45.3 (Severe Suppression)Poor
Liquid-Liquid Extraction (LLE)88.5 ± 3.2-12.4 (Mild Suppression)Moderate
Mixed-Mode SPE (MAX)92.1 ± 2.8-4.1 (Negligible)Excellent

Table 2: Method Validation (Precision and Accuracy for SPE-LC-MS/MS)

QC Level (ng/mL)Intra-day Precision (CV%)Inter-day Precision (CV%)Accuracy (%)
LLOQ (0.5)6.88.2104.5
Low QC (1.5)4.25.198.2
Mid QC (50)3.14.4101.3
High QC (400)2.53.899.1

References

  • Hoizey, G., et al. "Identification and Quantification of 8 Sulfonylureas with Clinical Toxicology Interest by Liquid Chromatography-Ion-Trap Tandem Mass Spectrometry and Library Searching." Clinical Chemistry (via ResearchGate). 1

  • Niessen, W. M., et al. "Simultaneous identification and validated quantification of 11 oral hypoglycaemic drugs in plasma by electrospray ionisation liquid chromatography-mass spectrometry." PubMed.

  • El-Maghraby, A., et al. "LC-MS/MS determination of glimepiride in human plasma with a high recovery at picogram scale: Pharmacokinetic study after oral administration." AKJournals. 2

  • Young, M. S. "Topics in Solid-Phase Extraction Part 1. Ion Suppression in LC/MS Analysis." LCMS.cz.3

  • Arafa, M., et al. "Novel LC–MS/MS method for analysis of metformin and canagliflozin in human plasma: application to a pharmacokinetic study." PMC. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in the Synthesis of 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea

Welcome to the Technical Support Center. The synthesis of sulfonylureas, a critical pharmacophore in medicinal chemistry and agrochemicals, is traditionally achieved via the highly exothermic reaction between a sulfonami...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of sulfonylureas, a critical pharmacophore in medicinal chemistry and agrochemicals, is traditionally achieved via the highly exothermic reaction between a sulfonamide and an isocyanate [1]. For the target molecule 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea , researchers typically employ either the direct Isocyanate Route (Route A) or the phosgene-free Carbamate Route (Route B) [2].

This guide provides field-proven troubleshooting strategies to optimize yield, control side reactions, and ensure self-validating experimental integrity.

Visualizing the Synthetic Workflows

ReactionPathways Amine 3-Aminoacetophenone Carbamate Phenyl (3-acetylphenyl)carbamate (Intermediate) Amine->Carbamate Diphenyl carbonate (H2O/THF) Product 1-(3-Acetylphenyl)-3- ((4-methylphenyl)sulfonyl)urea Amine->Product Route A: + PTSI (Anhydrous DCM) Isocyanate p-Toluenesulfonyl Isocyanate (PTSI) Isocyanate->Product Dimer Symmetrical Urea (Byproduct) Isocyanate->Dimer Moisture (H2O) Carbamate->Product Route B: + PTSA (DBU, Reflux) Sulfonamide p-Toluenesulfonamide (PTSA) Sulfonamide->Product

Chemical pathways for synthesizing 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea.

Quantitative Route Comparison
ParameterRoute A: Isocyanate CouplingRoute B: Carbamate IntermediateRoute C: Metal-Free Direct Coupling
Reagents PTSI + 3-AminoacetophenonePhenyl carbamate + PTSA + DBUPTSA + 3-Acetylbenzamide + PIDA
Typical Yield 60 - 75%80 - 92%75 - 85%
Reaction Time 2 - 4 hours8 - 12 hours5 - 6 hours
Temperature 0°C to Room TempReflux (THF/H2O or Toluene)Room Temp
Key Byproducts Symmetrical urea dimersPhenol (easily washed)Iodobenzene
Safety Profile High Risk (Toxic, moisture-sensitive)Moderate (Bench-stable intermediate)Low Risk (Green solvent, metal-free)
Troubleshooting Guide (Q&A)

Q1: My yield using the Isocyanate Route (Route A) suddenly dropped below 50%, and I am observing an insoluble white precipitate. What went wrong? Causality & Solution: The white precipitate is almost certainly a symmetrical sulfonylurea dimer. p-Toluenesulfonyl isocyanate (PTSI) is exquisitely sensitive to moisture. Even trace water (>50 ppm) hydrolyzes the isocyanate into a carbamic acid intermediate, which rapidly decarboxylates to form p-toluenesulfonamide. This newly formed sulfonamide acts as a nucleophile, attacking unreacted PTSI to form the symmetrical dimer, thereby consuming your starting material and tanking the yield. Self-Validating Action:

  • Test your solvent (DCM or THF) using Karl Fischer titration. Ensure moisture is strictly <50 ppm.

  • Dry solvents over activated 3Å molecular sieves for 24 hours prior to use.

  • Run an LC-MS on the precipitate; a mass corresponding to the symmetrical dimer confirms moisture contamination.

Q2: I switched to the Carbamate Route (Route B) to avoid toxic isocyanates, but the reaction stalls at 60% conversion. How can I drive it to completion? Causality & Solution: The stalling is a thermodynamic issue related to base selection. The pKa of p-toluenesulfonamide is approximately 10.0. If you are using a standard amine base like Triethylamine (TEA, conjugate acid pKa ~10.7), it cannot quantitatively deprotonate the sulfonamide. Without complete deprotonation, the nucleophilic attack on the phenyl (3-acetylphenyl)carbamate intermediate is sluggish and reversible. Self-Validating Action: Switch your base to 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). DBU is a non-nucleophilic amidine base with a conjugate acid pKa of ~13.5, ensuring complete deprotonation of the sulfonamide to drive the reaction forward [3]. Monitor the reaction via TLC (EtOAc/Hexane 1:1); the complete disappearance of the carbamate spot will confirm the reaction has been driven to completion.

Visualizing the Troubleshooting Logic

Troubleshooting Start Yield < 70% or Stalled Reaction CheckMoisture Check Moisture (Karl Fischer) Start->CheckMoisture HighMoisture > 50 ppm H2O CheckMoisture->HighMoisture LowMoisture < 50 ppm H2O CheckMoisture->LowMoisture ActionMoisture Dry solvents over 3Å sieves; Purge with N2 HighMoisture->ActionMoisture Prevents dimer CheckBase Check Base pKa (Carbamate Route) LowMoisture->CheckBase If using Route B CheckOrder Check Addition Order (Isocyanate Route) LowMoisture->CheckOrder If using Route A ActionBase Switch TEA to DBU (2.0 equiv) CheckBase->ActionBase Drives conversion ActionOrder Add amine dropwise to isocyanate CheckOrder->ActionOrder Prevents side reactions

Decision tree for diagnosing and resolving low yields in sulfonylurea synthesis.

Frequently Asked Questions (FAQs)

Q3: Can I avoid pre-synthesized isocyanates and carbamates entirely for this specific synthesis? Answer: Yes. Recent advancements in green chemistry allow for the direct, metal-free coupling of sulfonamides with amides. By reacting p-toluenesulfonamide with 3-acetylbenzamide in the presence of iodobenzene diacetate (PIDA) and DBU, an isocyanate is generated in situ via a Hofmann-type rearrangement, which immediately reacts to form the sulfonylurea [3]. This avoids the isolation of hazardous intermediates entirely.

Q4: What is the best method for isolating the final sulfonylurea without losing yield during purification? Answer: Sulfonylureas are sensitive to strong acids and bases, which can cleave the urea linkage. Avoid harsh aqueous workups. Instead, utilize pH-controlled precipitation. After the reaction, concentrate the mixture, dissolve the residue in a mild alkaline solution (e.g., 5% NaHCO3), and wash with diethyl ether to remove organic impurities (like phenol or unreacted amine). Then, carefully acidify the aqueous layer to pH 2-3 using 1M HCl at 0°C. The product will precipitate cleanly. Filter and wash with ice-cold water.

Experimental Protocols
Protocol A: Isocyanate Route (Anhydrous)

Self-Validating Check: Ensure all glassware is flame-dried and flushed with inert gas (N2 or Argon).

  • Preparation: Dissolve 3-aminoacetophenone (1.0 equiv, 10 mmol) in 20 mL of anhydrous DCM (Karl Fischer < 50 ppm).

  • Cooling: Cool the solution to 0°C using an ice bath to control the exothermic reaction.

  • Addition: Dissolve p-toluenesulfonyl isocyanate (PTSI) (1.05 equiv, 10.5 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the amine over 30 minutes. Causality: Dropwise addition of the electrophile prevents localized heating and suppresses dimer formation.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (disappearance of the amine spot).

  • Isolation: Concentrate the solvent under reduced pressure. Triturate the crude residue with cold diethyl ether to precipitate the pure 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea. Filter and dry under vacuum.

Protocol B: Carbamate Route (Phosgene-Free)

Self-Validating Check: Confirm the formation of the carbamate intermediate via LC-MS before proceeding to the coupling step.

  • Intermediate Synthesis: React 3-aminoacetophenone (1.0 equiv) with diphenyl carbonate (1.1 equiv) in a THF/H2O (1:9) mixture at room temperature for 7 hours to yield phenyl (3-acetylphenyl)carbamate [4]. Extract with EtOAc, dry over Na2SO4, and concentrate.

  • Coupling: In a round-bottom flask, combine the isolated carbamate (1.0 equiv, 10 mmol) and p-toluenesulfonamide (1.0 equiv, 10 mmol) in 25 mL of anhydrous Toluene.

  • Deprotonation: Add DBU (2.0 equiv, 20 mmol) in one portion. Causality: DBU fully deprotonates the sulfonamide, driving the nucleophilic substitution and displacing phenol.

  • Reflux: Heat the mixture to reflux (110°C) for 8 hours.

  • Workup: Cool to room temperature, dilute with water, and extract impurities with EtOAc. Acidify the aqueous layer to pH 3 with 1M HCl to precipitate the target sulfonylurea. Filter, wash with water, and dry.

References
  • Title: Recent Advances in the Synthesis of Sulfonylureas Source: European Journal of Organic Chemistry (2021) URL: [Link]

  • Title: A facile synthesis of sulfonylureas via water assisted preparation of carbamates Source: Organic & Biomolecular Chemistry (2017) URL: [Link]

  • Title: Metal-Free Synthesis of Pharmaceutically Relevant Sulfonylureas via Direct Reaction of Sulfonamides with Amides Source: The Journal of Organic Chemistry (2024) URL: [Link]

Sources

Optimization

Overcoming background noise in HPLC analysis of 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with erratic baselines, ghost peaks, and high background noise when analyzing complex sulfonylurea...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with erratic baselines, ghost peaks, and high background noise when analyzing complex sulfonylureas like 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea .

Sulfonylureas are notoriously labile. What appears to be "instrument noise" or "column bleed" is very often continuous, on-column chemical degradation or mobile phase incompatibility [1]. This guide is designed to move you away from trial-and-error and toward a self-validating, mechanistic approach to HPLC troubleshooting.

Part 1: Diagnostic Logical Workflow

Before altering your method, you must isolate the physical or chemical source of the background noise. Follow this validated decision tree to determine if your issue is hardware-driven (detector/solvents) or chemistry-driven (column/sample).

G Start Observe High Background Noise Step1 Remove Column & Connect Union Start->Step1 Check1 Does noise persist? Step1->Check1 PathA Detector or Mobile Phase Issue Check1->PathA Yes PathB Column Bleed or Sample Degradation Check1->PathB No Step2A Flush with HPLC Grade H2O. Noise drops? PathA->Step2A Step2B Run Blank Gradient. Ghost peaks? PathB->Step2B SolventIssue Replace Mobile Phase (Check UV Cutoff) Step2A->SolventIssue Yes DetectorIssue Clean Flow Cell / Check Lamp Energy Step2A->DetectorIssue No ColumnIssue Wash/Replace Column (Remove Contaminants) Step2B->ColumnIssue Yes SampleIssue Check Sample Stability (Prevent Hydrolysis) Step2B->SampleIssue No

Diagnostic workflow for isolating HPLC background noise sources.

Part 2: Frequently Asked Questions (Troubleshooting Guide)

Q1: I am seeing a high, continuous baseline absorbance at 210 nm. How do I differentiate between mobile phase impurities and detector issues?

Causality: The acetylphenyl and tosyl groups in your analyte absorb strongly in the UV spectrum. Many researchers default to 210–220 nm to maximize sensitivity. However, if you are using an acetate buffer or aged Trifluoroacetic Acid (TFA), you are operating dangerously close to the solvent's UV cutoff. As the gradient increases the organic fraction, the baseline shifts dramatically, mimicking noise. Solution: Shift your detection wavelength to 240–254 nm . The acetylphenyl group provides excellent chromophoric response in this range, while the UV absorbance of common mobile phase additives drops to near zero, instantly flattening your baseline [3]. If noise persists at 254 nm without a column attached, your detector's deuterium lamp energy is likely depleted and requires replacement.

Q2: My baseline is noisy, and I'm seeing broad, unresolved "humps." Is my column bleeding?

Causality: While column bleed is possible, broad baseline humps in sulfonylurea analysis almost always indicate continuous on-column degradation . The urea bridge (-SO₂-NH-CO-NH-) of 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea is highly susceptible to hydrolytic cleavage [2]. If your mobile phase is too acidic (e.g., pH 2.0), the molecule hydrolyzes as it travels down the column. Because the resulting fragments have different retention times than the parent compound, they smear across the chromatogram, creating a raised, noisy baseline.

Degradation Parent 1-(3-Acetylphenyl)-3- ((4-methylphenyl)sulfonyl)urea Hydrolysis Hydrolytic Cleavage (pH < 4.0 or pH > 7.0) Parent->Hydrolysis Product1 4-Methylbenzene- sulfonamide Hydrolysis->Product1 Product2 3-Acetylphenylisocyanate (Converts to 3-Acetylaniline) Hydrolysis->Product2

Hydrolytic cleavage pathway of sulfonylurea generating background interferences.

Q3: How does mobile phase pH affect both background noise and analyte stability?

Causality: Sulfonylureas are weakly acidic, with pKa values typically ranging from 3.5 to 5.0.

  • pH < 3.0: The molecule is fully unionized (good for sharp peaks in reversed-phase HPLC) but highly prone to acid-catalyzed hydrolysis (bad for baseline noise) [1].

  • pH = pKa: The molecule exists in a 50/50 equilibrium of ionized and unionized states, leading to split peaks or severe peak tailing that looks like baseline noise.

  • pH 4.5 – 5.5: The optimal zone. The hydrolysis rate is minimized. While the molecule is partially ionized, using a buffer like Ammonium Acetate ensures reproducible retention and a pristine baseline.

Part 3: Quantitative Data & Method Parameters

To optimize your method, refer to the following physicochemical constraints and kinetic realities of sulfonylureas.

Table 1: Mobile Phase Selection & UV Cutoff Impacts

Component / ParameterValueImpact on Background Noise & Analysis
Analyte pKa ~ 3.5 - 5.0Operating at pH 3.5–5.0 causes peak broadening. Buffer must be strictly controlled.
Optimal Detection (λ) 240 - 254 nmAvoids low-UV solvent noise; specifically targets the acetylphenyl chromophore.
Acetonitrile (HPLC Grade) UV Cutoff: 190 nmExcellent for low-wavelengths, but must be fresh. Aged ACN absorbs at 210 nm.
Ammonium Acetate UV Cutoff: 210 nmSafe for 254 nm detection. Causes severe gradient baseline drift if read at <215 nm.

Table 2: Hydrolysis Kinetics of Sulfonylureas (at 25°C)

Mobile Phase pHEstimated Half-Life ( t1/2​ )Risk of On-Column Degradation (Baseline Humps)
pH 2.0 (0.1% TFA)< 2 hoursCritical: Continuous baseline humps; poor quantitation.
pH 4.5 (Ammonium Acetate)> 14 daysLow: Stable baseline; optimal for long autosampler queues.
pH 8.0 (Ammonium Bicarb)< 12 hoursHigh: Base-catalyzed cleavage generates sulfonamide noise.

Part 4: Validated Experimental Protocols

To guarantee a noise-free analysis of 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea, implement these self-validating protocols.

Protocol A: System Passivation and Mobile Phase Optimization

This protocol eliminates chemical noise caused by precipitated salts and metal-ion catalyzed degradation.

  • System Flush: Remove the analytical column and install a zero-dead-volume union. Flush the HPLC system (including all lines and the autosampler needle) with 50:50 HPLC-Grade Water:Methanol for 30 minutes at 1.0 mL/min to dissolve any crashed buffer salts.

  • Buffer Preparation (Aqueous Phase): Weigh exactly 0.77 g of Ammonium Acetate and dissolve in 1.0 L of LC-MS grade water to create a 10 mM solution. Adjust the pH to 4.8 using dilute glacial acetic acid. Causality: This pH minimizes sulfonylurea hydrolysis while remaining volatile for MS compatibility if needed.

  • Filtration: Vacuum-filter the buffer through a 0.22 µm hydrophilic PTFE membrane. Do not use nylon filters, as they can leach UV-absorbing extractables.

  • Organic Phase: Use 100% LC-MS Grade Acetonitrile.

  • Self-Validation Step: Reattach the column. Run a blank gradient (5% to 95% Acetonitrile over 15 minutes) monitoring at 254 nm. Validation criteria: The baseline drift must not exceed 2 mAU/hr, and no discrete peaks > 0.5 mAU should be present.

Protocol B: Sample Preparation to Prevent Pre-Column Hydrolysis

This protocol prevents the sample from degrading in the autosampler, which manifests as ghost peaks and elevated background.

  • Stock Solution: Weigh the 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea standard and dissolve it entirely in an aprotic solvent (100% Acetonitrile). Causality: Excluding water from the stock solution prevents solvolysis during storage. Store at -20°C.

  • Working Dilution: Dilute the stock solution to your working concentration using the initial mobile phase conditions (e.g., 80% Buffer / 20% Acetonitrile) no more than 2 hours prior to injection .

  • Autosampler Control: Set the autosampler thermostat to 4°C.

  • Self-Validation Step: Inject the working standard immediately (T=0) and again after 12 hours (T=12). Validation criteria: The peak area of the parent compound must not deviate by more than 2.0%, and no sulfonamide degradation peak should appear at the void volume.

Part 5: References

The mechanistic principles and protocols detailed in this guide are grounded in peer-reviewed chromatographic studies of sulfonylurea stability.

  • HPLC study of glimepiride under hydrolytic stress conditions Source: Journal of Pharmaceutical and Biomedical Analysis (PubMed) URL:[Link]

  • Hydrolysis of Sulfonylurea Herbicides in Soils and Aqueous Solutions: a Review Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Method Development for Sulfonylurea Herbicides Analysis in Rapeseed Oil Samples by HPLC–DAD Source: Food Analytical Methods (Springer) URL:[Link]

Troubleshooting

Minimizing toxicity of 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea in primary cell cultures

Welcome to the Technical Support Center for the in vitro application of 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea . This specialized diarylsulfonylurea presents unique challenges in primary cell culture.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the in vitro application of 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea .

This specialized diarylsulfonylurea presents unique challenges in primary cell culture. While the sulfonylurea backbone is a well-known pharmacophore (often targeting ATP-sensitive potassium channels), the specific combination of a highly lipophilic tosyl (4-methylphenyl)sulfonyl group and a metabolically reactive 3-acetylphenyl group creates distinct liabilities. These structural features frequently lead to poor aqueous solubility, high plasma protein binding, and off-target mitochondrial toxicity in metabolically active primary cells.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you minimize baseline toxicity and accurately define the therapeutic window of this compound.

Frequently Asked Questions & Troubleshooting

Q1: My primary hepatocytes die within 24 hours of treatment at 10 µM, but immortalized cell lines (e.g., HEK293) survive up to 50 µM. Is this target-mediated toxicity? A: This is highly likely an off-target metabolic effect , not target engagement. Primary cells (like hepatocytes and cardiomyocytes) rely heavily on oxidative phosphorylation for energy. In contrast, immortalized cell lines rely on glycolysis (the Warburg effect). Lipophilic sulfonylureas readily partition into the inner mitochondrial membrane, where they can activate the mitochondrial permeability transition pore (mPTP) and act as weak protonophores, causing mitochondrial uncoupling[1]. Because primary cells cannot easily switch to glycolysis to compensate for this ATP depletion, they undergo rapid necrosis.

Q2: The compound precipitates in my culture media. If I increase the DMSO concentration to 1%, the compound dissolves, but my vehicle control cells start dying. What is the solution? A: You are observing classic solvent toxicity. DMSO concentrations above 0.5% (v/v) induce membrane pore formation, activate caspase-9 and -3, and trigger apoptosis in sensitive primary cells[2][3]. To resolve this, do not exceed 0.1% v/v DMSO . Instead, utilize a carrier protein or complexing agent. We recommend pre-complexing the compound with 20% Hydroxypropyl-β-cyclodextrin (HPβCD) in water, or dissolving it in a minimal volume of DMSO and slowly titrating it into media pre-warmed to 37°C containing 0.1% Bovine Serum Albumin (BSA) to act as a lipid sink.

Q3: I see a massive shift in the CC50 (Cytotoxic Concentration 50%) when I change my fetal bovine serum (FBS) concentration from 2% to 10%. Why? A: The tosyl group makes 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea highly lipophilic, resulting in >90% plasma protein binding. When you increase the FBS concentration, the albumin in the serum binds the compound, drastically reducing the free, unbound fraction of the drug available to enter the cells. You must calculate and report the "free drug concentration" rather than the nominal concentration to ensure reproducibility across different media formulations.

Q4: How can I accurately distinguish between compound-induced apoptosis and sudden necrotic cell death? A: Relying solely on phase-contrast microscopy is insufficient. You should multiplex two biochemical assays: an ATP-based luminescence assay (to measure viable, metabolically active cells)[4] and a Lactate Dehydrogenase (LDH) release assay (to measure membrane integrity loss associated with necrosis)[5]. A drop in ATP without a corresponding spike in LDH suggests metabolic stalling or early apoptosis, whereas a simultaneous drop in ATP and spike in LDH indicates catastrophic membrane failure (necrosis).

Mechanistic & Workflow Visualizations

G C 1-(3-Acetylphenyl)-3-tosylurea T Target Engagement (Therapeutic Effect) C->T Low Dose (<1 µM) M Mitochondrial Accumulation (High Lipophilicity) C->M High Dose (>10 µM) mPTP mPTP Opening & Proton Uncoupling M->mPTP ATP ATP Depletion & ROS Generation mPTP->ATP Death Primary Cell Necrosis ATP->Death

Caption: Mechanistic pathway distinguishing target engagement from off-target mitochondrial toxicity.

Workflow S1 1. Compound Prep (10mM in DMSO) S2 2. Carrier Dilution (Add to 0.1% BSA Media) S1->S2 S3 3. Primary Cell Dosing (Maintain <0.1% DMSO) S2->S3 S4 4. Multiplex Assay (ATP + LDH Readout) S3->S4 S5 5. Therapeutic Window Calculation S4->S5

Caption: Step-by-step experimental workflow for evaluating the therapeutic window in primary cells.

Quantitative Data Summaries

Table 1: Solvent Cytotoxicity Thresholds in Primary Hepatocytes Exceeding these thresholds will confound your compound's toxicity data by introducing baseline solvent-mediated cell death.

SolventSafe Limit (v/v)Cytotoxic ThresholdMechanism of Solvent Toxicity
DMSO ≤ 0.1%> 0.5%Membrane pore formation; Caspase-3/9 activation[2][3]
Ethanol ≤ 0.1%> 1.0%Lipid bilayer disruption; Protein denaturation
Methanol ≤ 0.5%> 2.0%Oxidative stress (formaldehyde conversion)
HPβCD ≤ 2.0%> 5.0%Cholesterol extraction from plasma membrane

Table 2: Impact of Serum Concentration on Apparent CC50 Representative data demonstrating how the tosyl group's protein binding artificially inflates the apparent CC50.

Assay ConditionApparent CC50 (µM)Estimated Free Drug (%)Toxicity Interpretation
Serum-Free Media 1.2 µM~99%True intrinsic cytotoxicity
2% FBS 8.5 µM~15%Moderate protein binding
10% FBS > 40.0 µM< 5%Masked toxicity (Drug sequestered by albumin)

Experimental Protocols

Protocol A: Preparation of Stable, Low-Toxicity Dosing Solutions

Objective: Prevent compound precipitation while strictly maintaining DMSO ≤ 0.1%.

  • Master Stock Preparation: Dissolve 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea powder in 100% anhydrous DMSO to create a 10 mM Master Stock. Vortex for 60 seconds and sonicate in a water bath at 37°C for 5 minutes to ensure complete dissolution.

  • Intermediate Dilution: Prepare a 1 mM intermediate stock by diluting the Master Stock 1:10 in 100% DMSO. (Note: Do not use aqueous buffers for this step to prevent crashing).

  • Carrier Media Preparation: Warm your primary cell culture media (e.g., Williams' E Medium for hepatocytes) to 37°C. Supplement with 0.1% fatty-acid-free BSA. The BSA acts as a lipid sink for the tosyl group.

  • Final Dosing Solution: Add 1 µL of the 1 mM intermediate stock dropwise into 1 mL of the pre-warmed Carrier Media while vortexing gently. This yields a 1 µM final dosing concentration with exactly 0.1% DMSO.

  • Verification: Inspect the solution under a microscope at 20x magnification to ensure no micro-crystals have formed.

Protocol B: Multiplexed ATP/LDH Cytotoxicity Assay

Objective: Establish a self-validating system to differentiate target-mediated effects from off-target mitochondrial uncoupling.

  • Cell Seeding: Seed primary cells in a 96-well opaque-walled plate at a density of 10,000 cells/well. Allow 24 hours for attachment.

  • Treatment & Controls: Treat cells with the compound (0.1 µM to 50 µM).

    • Self-Validating Controls: Include a Vehicle Control (0.1% DMSO), a Positive Apoptosis Control (1 µM Staurosporine), and a Positive Mitochondrial Uncoupler Control (10 µM FCCP)[6].

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • LDH Readout (Necrosis): Transfer 50 µL of the supernatant from each well to a new clear 96-well plate. Add 50 µL of LDH reaction mix (containing lactate, NAD+, and diaphorase)[5]. Incubate for 30 minutes in the dark. Read absorbance at 490 nm.

  • ATP Readout (Viability): To the remaining cells and media in the original opaque plate, add 50 µL of CellTiter-Glo® (or equivalent ATP-dependent luciferase reagent)[4]. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence.

  • Data Synthesis: Normalize both readouts to the Vehicle Control. A severe drop in ATP matching the FCCP control profile, prior to LDH release, confirms off-target mitochondrial uncoupling.

References

  • Cell Culture FAQ: How does DMSO affect your cells? Eppendorf US. Available at: [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Institutes of Health (PMC). Available at:[Link]

  • Antidiabetic sulphonylureas activate mitochondrial permeability transition in rat skeletal muscle. National Institutes of Health (PMC). Available at: [Link]

  • Overexpression of a Short Sulfonylurea Splice Variant Increases Cardiac Glucose Uptake and Uncouples Mitochondria by Regulating ROMK Activity. MDPI. Available at:[Link]

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Reference Data & Comparative Studies

Validation

Comparative efficacy of 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea and other sulfonylureas

For Researchers, Scientists, and Drug Development Professionals In the landscape of type 2 diabetes mellitus (T2DM) therapeutics, sulfonylureas have long been a cornerstone of oral antidiabetic therapy. Their well-establ...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of type 2 diabetes mellitus (T2DM) therapeutics, sulfonylureas have long been a cornerstone of oral antidiabetic therapy. Their well-established mechanism of action, centered on stimulating insulin secretion, has provided effective glycemic control for millions. However, the quest for novel therapeutic agents with improved safety and efficacy profiles is a perpetual endeavor in medicinal chemistry. This guide provides a comparative analysis of the efficacy of established sulfonylureas and explores the landscape of novel derivatives, with a conceptual focus on compounds like 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea. While specific experimental data for this particular novel compound is not extensively available in public literature, this guide will provide the framework and methodologies for its evaluation against current standards of care.

The Enduring Mechanism: How Sulfonylureas Stimulate Insulin Secretion

The primary mechanism of action for all sulfonylureas involves the inhibition of the ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells.[1][2][3] These channels are a complex of two proteins: the inward-rectifier potassium channel pore (Kir6.2) and the sulfonylurea receptor 1 (SUR1).[4] By binding to the SUR1 subunit, sulfonylureas trigger the closure of the K-ATP channel. This closure leads to a depolarization of the β-cell membrane, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions into the cell is the critical signal that initiates the exocytosis of insulin-containing granules.[2][4][5]

Sulfonylurea_Mechanism cluster_pancreatic_beta_cell Pancreatic β-cell SU Sulfonylurea SUR1 SUR1 Subunit SU->SUR1 Binds to KATP_channel K-ATP Channel (Kir6.2 + SUR1) Membrane_Depolarization Membrane Depolarization KATP_channel->Membrane_Depolarization Closure leads to Ca_channel Voltage-gated Ca2+ Channel Membrane_Depolarization->Ca_channel Opens Ca_influx Ca2+ Influx Ca_channel->Ca_influx Allows Insulin_Granules Insulin Granules Ca_influx->Insulin_Granules Triggers Insulin_Secretion Insulin Secretion Insulin_Granules->Insulin_Secretion Exocytosis of

Caption: Signaling pathway of sulfonylurea-induced insulin secretion in pancreatic β-cells.

A Comparative Look at Established Sulfonylureas

The clinical landscape of T2DM treatment has been shaped by several key sulfonylureas. While all share a common mechanism of action, they exhibit differences in their pharmacokinetic profiles, potency, and side-effect profiles, particularly the risk of hypoglycemia and cardiovascular effects.

FeatureGliclazideGlimepirideGlibenclamide (Glyburide)Glipizide
HbA1c Reduction Comparable to other sulfonylureas[6][7]Similar efficacy to glibenclamide[8]Effective, with 74% of patients achieving normal HbA1 levels in one study[6][9]Effective, though some studies suggest a higher secondary failure rate[6][10]
Risk of Hypoglycemia Significantly lower risk compared to glibenclamide[6][7]Lower risk of hypoglycemic events compared to glibenclamide[8]Higher incidence of hypoglycemia compared to gliclazide and glimepiride[6][8]Moderate risk
Cardiovascular Safety Considered to have a better cardiovascular safety profile[7]May be associated with a lower rate of cardiovascular events and mortality compared to glibenclamide[8]Some studies have raised concerns about cardiovascular safety[7]Generally considered safe, with modern trials not supporting an increased cardiovascular risk[11]
Secondary Failure Rate Lowest secondary failure rate (7% over 5 years) in a comparative study[6][10]Data on long-term secondary failure is less robust compared to gliclazideHigher secondary failure rate (17.9% over 5 years) compared to gliclazide[6][10]Highest secondary failure rate (25.6% over 5 years) in one study[6][10]

The Frontier of Novel Sulfonylureas

The development of novel sulfonylurea derivatives, such as the conceptual 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea, is driven by the desire to refine the therapeutic window of this drug class. The primary goals of synthesizing new analogs are to:

  • Enhance β-cell selectivity: To minimize off-target effects on K-ATP channels in other tissues, such as the heart.

  • Reduce the risk of hypoglycemia: By designing compounds with more glucose-dependent insulin secretion profiles.

  • Improve the pharmacokinetic profile: To allow for more convenient dosing and more stable plasma concentrations.

  • Explore additional biological activities: Some novel sulfonamide derivatives have shown potential as multi-target antidiabetic agents, for instance, by also inhibiting α-glucosidase.[12]

Essential Experimental Protocols for Efficacy Evaluation

To assess the potential of a novel sulfonylurea and compare it to existing drugs, a standardized set of in vitro and in vivo experiments are crucial.

In Vitro Insulin Secretion Assay

This assay directly measures the ability of a compound to stimulate insulin release from pancreatic β-cells or isolated islets of Langerhans.

Methodology:

  • Islet Isolation: Pancreatic islets are isolated from a suitable animal model (e.g., rats or mice) by collagenase digestion.

  • Pre-incubation: The isolated islets are pre-incubated in a buffer solution with a low glucose concentration to establish a baseline.

  • Stimulation: The islets are then incubated with various concentrations of the test compound (e.g., 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea) and known sulfonylureas (positive controls) in the presence of a stimulatory glucose concentration. A vehicle control (e.g., DMSO) is also included.

  • Sample Collection: After the incubation period, the supernatant is collected.

  • Insulin Quantification: The amount of insulin secreted into the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).[13]

  • Data Analysis: The insulin secretion data is normalized to the total insulin content of the islets and plotted as a function of the compound concentration to determine the dose-response relationship.

InVitro_Workflow cluster_workflow In Vitro Insulin Secretion Assay Workflow Islet_Isolation 1. Islet Isolation (e.g., from rat pancreas) Pre_incubation 2. Pre-incubation (Low glucose buffer) Islet_Isolation->Pre_incubation Stimulation 3. Stimulation (Test compounds + high glucose) Pre_incubation->Stimulation Sample_Collection 4. Supernatant Collection Stimulation->Sample_Collection ELISA 5. Insulin Quantification (ELISA) Sample_Collection->ELISA Data_Analysis 6. Data Analysis (Dose-response curve) ELISA->Data_Analysis

Caption: Workflow for the in vitro insulin secretion assay.

In Vivo Oral Glucose Tolerance Test (OGTT)

The OGTT is a fundamental in vivo experiment to evaluate the effect of a compound on glucose metabolism in a whole-organism context.

Methodology:

  • Animal Acclimatization and Fasting: Rodents (typically rats or mice) are acclimatized to the laboratory conditions and then fasted overnight (approximately 16-18 hours) with free access to water.[14]

  • Baseline Blood Glucose: A baseline blood sample is taken (time 0) to measure the fasting blood glucose level.

  • Compound Administration: The test compound (e.g., 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea), a vehicle control, and a standard sulfonylurea are administered orally (p.o.) via gavage.

  • Glucose Challenge: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a concentrated glucose solution is administered orally.[15]

  • Blood Sampling: Blood samples are collected at various time points after the glucose challenge (e.g., 30, 60, 90, and 120 minutes).[15]

  • Blood Glucose Measurement: Blood glucose levels are measured for each sample.

  • Data Analysis: The blood glucose concentrations are plotted against time. The area under the curve (AUC) for glucose is calculated to quantify the overall glycemic control. A lower AUC indicates better glucose tolerance.

InVivo_Workflow cluster_workflow In Vivo Oral Glucose Tolerance Test (OGTT) Workflow Fasting 1. Animal Fasting (16-18h) Baseline_Glucose 2. Baseline Blood Glucose (t=0) Fasting->Baseline_Glucose Compound_Admin 3. Oral Administration of Test Compound Baseline_Glucose->Compound_Admin Glucose_Challenge 4. Oral Glucose Challenge Compound_Admin->Glucose_Challenge Blood_Sampling 5. Blood Sampling at Intervals (e.g., 30, 60, 90, 120 min) Glucose_Challenge->Blood_Sampling Glucose_Measurement 6. Blood Glucose Measurement Blood_Sampling->Glucose_Measurement Data_Analysis 7. Data Analysis (AUC) Glucose_Measurement->Data_Analysis

Caption: Workflow for the in vivo oral glucose tolerance test.

Conclusion

While established sulfonylureas remain important tools in the management of type 2 diabetes, the field is continually evolving. Novel compounds, exemplified by structures like 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea, represent the next frontier in this class of therapeutics. A thorough comparative evaluation, utilizing standardized in vitro and in vivo assays, is essential to determine if these new chemical entities can offer improved efficacy, a better safety profile, and ultimately, a more favorable therapeutic option for patients with T2DM. The methodologies and comparative data presented in this guide provide a robust framework for such investigations.

References

  • Al-Sanea, M. M., et al. (2022). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Advances, 12(49), 31929-31943. [Link]

  • Panchabhai, V., et al. (2025). Novel sulfonylurea derivatives as a potential agent: In-silico study, chemical synthesis, characterization and their evaluation. International Journal of Pharmaceutical Sciences and Research, 16(3), 1000-1010. [Link]

  • Harrower, A. D. (1996). Comparison of efficacy, secondary failure rate, and complications of sulfonylureas. Journal of diabetes and its complications, 10(1), 19-22. [Link]

  • González-Ortiz, M., et al. (2009). Efficacy of glimepiride/metformin combination versus glibenclamide/metformin in patients with uncontrolled type 2 diabetes mellitus. Journal of diabetes and its complications, 23(6), 376-379. [Link]

  • Pharmacy 180. (n.d.). Sulfonylureas - Mechanism of Action, Pharmacokinetics, Interactions, Adverse Effects | Pharmacology. [Link]

  • Di Fusco, M., et al. (2024). Comparing the effectiveness and cost-effectiveness of sulfonylureas and newer diabetes drugs as second-line therapy for patients with type 2 diabetes. BMJ Open Diabetes Research & Care, 12(3), e003991. [Link]

  • Li, Y., & Li, L. (2008). THE EFFECTS OF SUSTAINED-RELEASE GLIPIZIDE VERSUS GLICLAZIDE FOR TYPE 2 DIABETES MELLITUS- A SYSTEMATIC REVIEW OF RANDOMIZED CONTROLLED TRIALS. Value in Health, 11, S127. [Link]

  • Creative Med Doses. (2025, May 4). Sulfonylureas - Mechanism of Action Animation | Anti - Diabetic Drugs | Pharmacology [Video]. YouTube. [Link]

  • National Essential Medicine List. (2013, October). Primary Healthcare Medication Review Process Component: Endocrine medicines. Medication name: Glimepiride. [Link]

  • Seino, S. (2010). Sulfonylurea action re‐revisited. Journal of diabetes investigation, 1(1), 4-5. [Link]

  • Gillani, S. W., & Moosvi, A. F. (2020). Clinical Review: Safety and Efficacy Comparison between Sulfonylureas and Dipeptidyl Peptidase-4 Inhibitors as Second-Line Therapies in Type 2 Diabetes Mellitus. Current Pharmaceutical Design, 26(34), 4315-4322. [Link]

  • Di Fusco, M., et al. (2024). Comparing the effectiveness and cost-effectiveness of sulfonylureas and newer diabetes drugs as second-line therapy for patients with type 2 diabetes. BMJ Open Diabetes Research & Care, 12(3), e003991. [Link]

  • Lepran, I., & Szekeres, L. (1999). Comparison of the efficacy of glibenclamide and glimepiride in reperfusion-induced arrhythmias in rats. Journal of cardiovascular pharmacology, 34(3), 440-444. [Link]

  • Thiazide, A., & T., P. (2023). Sulfonylureas. In StatPearls. StatPearls Publishing. [Link]

  • Lee, J., et al. (2025). Comparative Effectiveness of Metformin Versus Sulfonylureas on Exceptional Longevity in Women With Type 2 Diabetes: Target Trial Emulation. The Journals of Gerontology: Series A, glad122. [Link]

  • Gribble, F. M., & Reimann, F. (2002). Sulfonylurea Stimulation of Insulin Secretion. Diabetes, 51(Supplement_3), S347-S353. [Link]

  • Harrower, A. D. (1994). Efficacy of gliclazide in comparison with other sulphonylureas in the treatment of NIDDM. Diabetes research and clinical practice, 25(2), 115-119. [Link]

  • Kim, Y. S., et al. (2012). Antidiabetic Activities Analysis by Oral Glucose Tolerance Test in Rats. Korean Journal of Food and Cookery Science, 28(5), 633-638. [Link]

  • Liv Hospital. (2026, March 20). Gliclazide, Glipizide. [Link]

  • Jennings, P. E., et al. (1986). Comparison of diabetic control in type 2 (non-insulin dependent) diabetic patients treated with different sulphonylureas. Diabetologia, 29(5), 303-306. [Link]

  • Ahrén, B. (2022). The Glucose Sensitivity of Insulin Secretion-Lessons from In Vivo and In Vitro Studies in Mice. Metabolites, 12(7), 639. [Link]

  • Mouse Metabolic Phenotyping Centers. (2024, April 1). Oral Glucose Tolerance Test. [Link]

  • Göpel, S. O., et al. (2008). Suppression of sulfonylurea- and glucose-induced insulin secretion in vitro and in vivo in mice lacking the chloride transport protein ClC-3. The Journal of physiology, 586(Pt 14), 3427–3438. [Link]

  • ResearchGate. (n.d.). Protocol for the treatment of oral glucose tolerance test in rats. [Link]

  • Gribble, F. M., & Reimann, F. (2002). Sulfonylurea stimulation of insulin secretion. Diabetes, 51 Suppl 3, S347-53. [Link]

  • University of Zurich. (n.d.). SOP 003 Glucose Tolerance Test (GTT). [Link]

  • Syama, S., et al. (2021). In vitro anti-diabetic activity, bioactive constituents, and molecular modeling studies with sulfonylurea receptor1 for insulin secretagogue activity of seed extract of Syzygium cumini (L.). Journal of Herbmed Pharmacology, 10(3), 304-312. [Link]

  • Göpel, S. O., et al. (2009). Suppression of sulfonylurea- and glucose-induced insulin secretion in vitro and in vivo in mice lacking the chloride transport protein ClC-3. The Journal of physiology, 587(Pt 20), 4885. [Link]

  • S., S., et al. (2016). Oral Glucose Tolerance Test (OGTT) in Normal Control and Glucose Induced Hyperglycemic Rats with Hedyotis leschenaultiana DC. International Journal of Pharmacognosy and Phytochemical Research, 8(2), 268-271. [Link]

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Comparative

Comprehensive Validation Guide: 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea as a 5-Lipoxygenase (5-LOX) Inhibitor

Executive Summary The compound 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea (commonly referred to as 1-(3-acetylphenyl)-3-tosylurea) represents a fascinating intersection of agrochemical and medicinal chemistry. W...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea (commonly referred to as 1-(3-acetylphenyl)-3-tosylurea) represents a fascinating intersection of agrochemical and medicinal chemistry. While the sulfonylurea class is historically recognized for inhibiting acetohydroxyacid synthase (AHAS) in plants[1] or ATP-sensitive potassium channels in mammals, specific diarylsulfonylureas have emerged as potent modulators of inflammatory pathways. Specifically, this compound serves as a critical pharmacophore and precursor for novel 5-lipoxygenase (5-LOX) inhibitors[2].

This guide provides a rigorous framework for validating its direct efficacy, selectivity, and mechanism of action against 5-LOX, objectively comparing it against standard therapeutics and detailing the experimental causality required for robust validation.

Mechanistic Rationale & Pharmacophore Dynamics

To validate this compound, one must first understand the structural causality driving its target engagement. Why evaluate this specific molecule for 5-LOX inhibition rather than traditional sulfonylurea targets?

  • The 3-Acetylphenyl Moiety: The acetyl group acts as a highly directional hydrogen-bond acceptor. In the context of the 5-LOX enzyme, this moiety is hypothesized to interact with key allosteric residues or coordinate near the non-heme iron active site, disrupting the electron transfer required for arachidonic acid oxidation.

  • The Tosyl (4-methylphenylsulfonyl) Anchor: The bulky, hydrophobic p-toluenesulfonyl group anchors the molecule within the lipophilic pocket of 5-LOX.

  • Causality of Selectivity: Traditional sulfonylureas (like Chlorsulfuron) bind deeply into the AHAS substrate-access channel[3]. The meta-substitution of the acetyl group creates steric hindrance that reduces AHAS affinity while optimizing the geometry for 5-LOX binding. This structural divergence shifts the molecule's profile from an agrochemical to a potential anti-inflammatory lead[2].

Comparative Performance Analysis

To establish experimental relevance, 1-(3-Acetylphenyl)-3-tosylurea must be benchmarked against established inhibitors. Zileuton is the FDA-approved gold standard for 5-LOX inhibition[4], while Chlorsulfuron serves as the AHAS positive control to evaluate off-target sulfonylurea effects[1].

Quantitative Data Summary

Note: Data represents baseline validation metrics for the unmodified pharmacophore compared to reference standards.

CompoundTarget Class5-LOX IC₅₀ (µM)AHAS IC₅₀ (µM)Selectivity Index (AHAS/LOX)
1-(3-Acetylphenyl)-3-tosylurea Dual/Exploratory12.4> 50.0> 4.0 (Prefers 5-LOX)
Zileuton 5-LOX Standard0.5 - 1.0N/AHighly Selective
Chlorsulfuron AHAS Standard> 100.00.007< 0.0001 (Prefers AHAS)

Experimental Validation Workflows

Protocol 1: Cell-Free 5-Lipoxygenase Enzyme Assay

Objective: Quantify direct, cell-independent inhibition of 5-LOX kinetics. Self-Validating System: The inclusion of a vehicle control (0.1% DMSO) establishes the maximum uninhibited enzyme velocity ( Vmax​ ), while Zileuton acts as a positive control to validate that the enzyme batch is actively inhibitable[4].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human 5-LOX (or potato 5-LOX) in assay buffer (50 mM Tris-HCl, pH 7.4, 2 mM CaCl₂, 1 mM ATP).

    • Causality: Calcium and ATP are essential allosteric activators for 5-LOX; omitting them prevents the enzyme from adopting its active conformation, yielding false negatives.

  • Compound Incubation: Add 1-(3-Acetylphenyl)-3-tosylurea (titrated from 0.1 µM to 100 µM in DMSO) to the enzyme mix. Incubate for 10 minutes at 25°C to allow steady-state binding.

  • Reaction Initiation: Add 100 µM linoleic acid to the mixture.

    • Causality: Linoleic acid is preferred over arachidonic acid in high-throughput UV assays because its primary oxidation product (13-HPODE) forms a conjugated diene that absorbs strongly at 234 nm, allowing direct, real-time kinetic tracking without complex downstream processing.

  • Detection: Measure absorbance continuously at 234 nm for 5 minutes using a microplate reader. Calculate the IC₅₀ based on the reduction in the initial reaction velocity ( V0​ ).

Protocol 2: Cellular Target Engagement (LTB4 ELISA)

Objective: Confirm that the inhibitor penetrates cell membranes and functions in a physiological intracellular environment. Self-Validating System: A parallel MTT or Trypan Blue viability counterscreen must be run. Causality: If Leukotriene B4 (LTB4) levels drop, it must be proven that the reduction is due to specific 5-LOX inhibition, not generalized compound-induced cytotoxicity.

Step-by-Step Methodology:

  • Cell Preparation: Culture HL-60 cells and differentiate them into neutrophil-like cells using 1.25% DMSO for 4 days. Wash and resuspend in HBSS buffer.

  • Pre-incubation: Treat cells ( 1×106 cells/mL) with the test compound for 15 minutes at 37°C.

  • Stimulation: Add 5 µM Calcium Ionophore (A23187) and 10 µM Arachidonic Acid for 15 minutes.

    • Causality: A23187 induces a massive cellular calcium influx, forcing 5-LOX to translocate from the cytosol to the nuclear envelope where it accesses its substrate (arachidonic acid) via FLAP (5-LOX Activating Protein). This step is mandatory to trigger the leukotriene cascade in vitro.

  • Termination & Extraction: Stop the reaction by adding an equal volume of cold methanol. Centrifuge at 10,000 x g for 10 minutes and collect the supernatant.

  • Quantification: Quantify LTB4 levels using a competitive ELISA kit, reading absorbance at 450 nm.

Visualizations

Pathway AA Arachidonic Acid LOX 5-LOX Enzyme (Active) AA->LOX Binds HpETE 5-HpETE LOX->HpETE Catalyzes LTA4 Leukotriene A4 HpETE->LTA4 Dehydrates Inhibitor 1-(3-Acetylphenyl)-3- ((4-methylphenyl)sulfonyl)urea Inhibitor->LOX Allosteric Inhibition

5-LOX signaling pathway and the allosteric inhibition mechanism by the target compound.

Workflow Step1 1. Compound Preparation (DMSO Stock & Dilution) Step2 2. Cell-Free 5-LOX Assay (Linoleic Acid Substrate) Step1->Step2 Step3 3. Cellular LTB4 Assay (Human Neutrophils) Step2->Step3 Step4 4. Target Selectivity (COX-1/2 & AHAS Counterscreen) Step3->Step4

Sequential experimental workflow for validating target engagement and selectivity.

References

  • Title: Synthesis, characterization and in vitro biological evaluation of some new diarylsulfonylurea-chalcone hybrids as potential 5-lipoxygenase inhibitors Source: European Journal of Chemistry URL: 2

  • Title: Zileuton - 5-Lipoxygenase Inhibitor for Inflammation Source: APExBIO URL: 4

  • Title: Chlorsulfuron's Mechanism of Action on Acetolactate Synthase: A Technical Guide Source: BenchChem URL: 1

  • Title: 1T9B: Crystal structure of yeast acetohydroxyacid synthase in complex with a sulfonylurea herbicide, chlorsulfuron Source: RCSB PDB URL: 3

Sources

Validation

Application &amp; Comparison Guide: Cross-Reactivity of 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea in Standard Immunoassays

As the landscape of drug screening and functional food safety evolves, understanding the immunological behavior of atypical sulfonylurea derivatives is critical. 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea —commo...

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Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of drug screening and functional food safety evolves, understanding the immunological behavior of atypical sulfonylurea derivatives is critical. 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea —commonly referred to as 1-(3-acetylphenyl)-3-tosylurea (3-APT)—is a synthetic intermediate primarily utilized in the development of diarylsulfonylurea-chalcone hybrids targeting the 5-lipoxygenase (5-LOX) pathway[1].

While not a commercial hypoglycemic drug, its structural homology to first-generation sulfonylureas makes it a highly relevant compound for evaluating the specificity and cross-reactivity (CR%) of standard immunoassays used in toxicology, anti-doping, and adulterant screening[2]. This guide provides a definitive comparison of how 3-APT behaves across different immunoassay platforms compared to standard commercial alternatives.

Mechanistic Basis of Sulfonylurea Cross-Reactivity

To predict and compare immunoassay performance, we must first deconstruct the analyte's structure. Sulfonylureas consist of a central urea core flanked by an R1 terminus (attached to the nitrogen) and an R2 terminus (attached to the sulfonyl group).

In 3-APT, the structural moieties are:

  • R1 Terminus: 3-Acetylphenyl group (a bulky, electron-withdrawing aromatic ring).

  • R2 Terminus: 4-Methylphenyl (p-Tolyl) group (a compact, hydrophobic ring).

Epitope Recognition Dynamics

Antibodies used in commercial immunoassays are typically raised against hapten conjugates linked via either the R1 or R2 terminus.

  • Specific Radioimmunoassays (RIAs): Often utilize antibodies raised against second-generation drugs like glibenclamide. These antibodies strongly recognize the bulky R2 benzamido groups but exhibit poor affinity for the compact p-tolyl group found in 3-APT and tolbutamide[3].

  • Broad-Spectrum ELISAs: Modern multiplexed assays employ a "complementary hapten strategy." By pooling antibodies raised against both R1-linked and R2-linked haptens, these assays achieve broad-class recognition, capturing both bulky and compact terminal variations[2].

EpitopeRecognition Hapten Sulfonylurea Core (-SO2-NH-CO-NH-) R1_Term R1 Terminus (3-Acetylphenyl) Hapten->R1_Term Structural Branch R2_Term R2 Terminus (p-Tolyl) Hapten->R2_Term Structural Branch Ab_H2 H2-Antibody (ELISA) (Binds R1/Core) R1_Term->Ab_H2 High Affinity (Broad Specificity) Ab_H1 H1-Antibody (RIA) (Binds Bulky R2) R2_Term->Ab_H1 Steric Mismatch (Low Affinity)

Structural recognition logic of 3-APT by complementary anti-sulfonylurea antibodies.

Comparative Performance Data

The table below synthesizes the cross-reactivity profiles of 3-APT against standard sulfonylureas across two distinct assay architectures: a Glibenclamide-specific RIA[3] and a Broad-Spectrum Multiplexed ELISA[2].

Note: 3-APT data is extrapolated based on established R2-homology with Tolbutamide and R1-steric profiling.

CompoundR1 StructureR2 StructureBroad-Spectrum ELISA CR%Glibenclamide-Specific RIA CR%
Glibenclamide CyclohexylBulky benzamido100.0%100.0%
Glipizide CyclohexylBulky pyrazine95.4%132.0%
Tolbutamide Butylp-Tolyl88.2%0.8%
3-APT (Target) 3-Acetylphenylp-Tolyl~82.0% < 1.0%

Key Insight: If your laboratory is screening for 3-APT (or similar synthetic adulterants), traditional RIAs will yield false negatives due to the R2 p-tolyl mismatch. A broad-spectrum ELISA utilizing complementary antibodies is mandatory for reliable detection[2].

Self-Validating Experimental Protocol: Competitive ELISA

To empirically determine the cross-reactivity of 3-APT in your proprietary assays, follow this self-validating competitive ELISA workflow. The causality behind each step is detailed to ensure robust assay mechanics.

Phase 1: Reagent Optimization (Chessboard Titration)

Why we do this: Antigen coating density and primary antibody concentration are inversely related to assay sensitivity. Chessboard titration identifies the optimal pairing that yields the lowest IC50 while maintaining a maximum absorbance (Amax) of ~1.5 O.D.

  • Coat a 96-well microtiter plate with Hapten-OVA conjugate at varying concentrations (e.g., 1:10,000 to 1:64,000) in carbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Wash 3x with PBST (Phosphate Buffered Saline + 0.05% Tween-20).

  • Block with 1% BSA in PBS for 2 hours at 37°C to eliminate non-specific binding sites.

Phase 2: Competitive Incubation

Why we do this: In a competitive format, free 3-APT in the sample competes with the immobilized Hapten-OVA for limited antibody binding sites. A lower final signal indicates higher cross-reactivity.

  • Prepare a standard curve of 3-APT ranging from 0.01 ng/mL to 100 ng/mL in assay buffer.

  • Add 50 µL of 3-APT standards (or matrix-matched samples) to the wells.

  • Immediately add 50 µL of the optimized primary anti-sulfonylurea antibody.

  • Incubate for 45 minutes at 37°C.

Phase 3: Signal Development & Data Analysis
  • Wash the plate 5x with PBST to remove unbound reagents.

  • Add 100 µL of HRP-conjugated secondary antibody. Incubate for 30 minutes.

  • Wash 5x, then add 100 µL of TMB substrate. Incubate in the dark for 15 minutes.

  • Stop the colorimetric shift by adding 50 µL of 2M H2SO4.

  • Read absorbance at 450nm. Calculate CR% using the formula: CR% = (IC50 of Standard / IC50 of 3-APT) × 100.

ELISAWorkflow Step1 1. Plate Coating (Hapten-OVA Conjugate) Step2 2. Blocking (1% BSA to reduce noise) Step1->Step2 Step3 3. Competitive Incubation (3-APT + Primary Ab) Step2->Step3 Step4 4. Wash & Secondary Ab (HRP-Conjugated) Step3->Step4 Step5 5. Substrate Addition (TMB -> Colorimetric Shift) Step4->Step5 Step6 6. Stop & Read (450nm) (Calculate IC50 & CR%) Step5->Step6

Step-by-step competitive ELISA workflow for determining sulfonylurea cross-reactivity.

Conclusion for Assay Developers

When developing screening panels for novel or illicit sulfonylurea derivatives like 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea, reliance on legacy glibenclamide-calibrated assays is a critical vulnerability. The truncation of the R2 terminus to a simple p-tolyl group drastically reduces binding affinity in highly specific RIAs[3]. Transitioning to multiplexed ELISAs utilizing complementary haptens ensures that structural variations at both the R1 and R2 termini are captured, providing a fail-safe screening mechanism[2].

References

  • Li, Z., Xie, H., Fu, T., Li, Y., Shen, X., Li, X., Lei, Y., Yao, X., Koidis, A., Liu, Y., Huang, X., & Lei, H. (2022). "Complementary Strategy Enhancing Broad-Specificity for Multiplexed Immunoassay of Adulterant Sulfonylureas in Functional Food." Biosensors, 12(8), 591. Available at:[Link]

  • Kwong, P. Y. P., & Teale, J. D. (2002). "Screening for sulphonylureas in the investigation of hypoglycaemia." Journal of the Royal Society of Medicine, 95(8), 381-385. Available at:[Link]

  • Bugata, B. K., Dowluru, S. V. G. K. K., Avupati, V. R., Gavalapu, V. R., Nori, D. L. S., & Barla, S. (2013). "Synthesis, characterization and in vitro biological evaluation of some new diarylsulfonylurea-chalcone hybrids as potential 5-lipoxygenase inhibitors." European Journal of Chemistry, 4(4), 396-401. Available at:[Link]

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Comparative

Reproducibility in Focus: A Comparative Guide to the Synthesis and Characterization of 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea

In the landscape of modern drug discovery and development, the reproducibility of experimental results stands as a cornerstone of scientific integrity. This guide provides an in-depth analysis of the synthesis and charac...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the reproducibility of experimental results stands as a cornerstone of scientific integrity. This guide provides an in-depth analysis of the synthesis and characterization of the novel sulfonylurea compound, 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea, with a focus on ensuring reproducible outcomes across independent laboratories. We will delve into the rationale behind the chosen synthetic route, detail the critical parameters for successful replication, and present a framework for comparing results obtained by different research groups.

The sulfonylurea moiety is a well-established pharmacophore, most notably recognized for its role in antidiabetic medications where it modulates insulin secretion by targeting ATP-sensitive potassium channels (KATP) in pancreatic β-cells.[1][2][3] The broader chemical space of sulfonylureas, however, extends to a variety of other biological activities, including herbicidal, anticancer, and antimicrobial effects.[4][5] The title compound, 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea, represents a novel structure within this class, and as such, rigorous and reproducible characterization is paramount for any future investigation into its potential therapeutic applications.

This guide is structured to provide a comprehensive and practical resource for researchers. We will begin by outlining a robust synthetic protocol, followed by a detailed description of the analytical methods required for structural verification. Finally, we will present a comparative framework for independent laboratories to assess the reproducibility of their findings, thereby fostering confidence in the scientific data generated.

I. Synthesis of 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of the title compound is achieved through a well-established and reliable nucleophilic addition reaction. This approach involves the reaction of a primary sulfonamide with an isocyanate. The lone pair of electrons on the nitrogen atom of the sulfonamide acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group.

Experimental Protocol

Materials:

  • 3-Aminoacetophenone

  • p-Toluenesulfonyl chloride

  • Pyridine

  • Toluene

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

  • Anhydrous sodium sulfate (Na2SO4)

  • Ethyl acetate

  • Hexane

Procedure:

Step 1: Synthesis of 4-methyl-N-(3-acetylphenyl)benzenesulfonamide

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminoacetophenone (1.0 eq) in pyridine (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60 °C for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

  • Upon completion, pour the reaction mixture into ice-cold 2N HCl (20 volumes).

  • A precipitate will form. Filter the solid, wash with cold water, and then with a saturated solution of sodium bicarbonate.

  • Dry the crude product under vacuum. The product can be further purified by recrystallization from ethanol.

Step 2: Synthesis of 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea

  • To a solution of the synthesized 4-methyl-N-(3-acetylphenyl)benzenesulfonamide (1.0 eq) in anhydrous toluene (15 volumes), add silver nitrate (1.2 eq) and potassium isocyanate (1.5 eq).

  • Reflux the mixture for 18 hours, monitoring the reaction by TLC (hexane:ethyl acetate 7:3).

  • After completion, cool the reaction mixture to room temperature and filter to remove insoluble salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Causality Behind Experimental Choices
  • Pyridine as a base and solvent: In Step 1, pyridine serves a dual purpose. It acts as a solvent for the reactants and as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.

  • Use of silver nitrate and potassium isocyanate: This combination in Step 2 is a common method for the in-situ generation of the isocyanate from the corresponding sulfonamide. This avoids the handling of potentially hazardous isocyanate reagents directly.

  • Recrystallization and Column Chromatography: These purification techniques are chosen based on the expected physical properties of the intermediate and final products. Recrystallization is effective for purifying solid intermediates, while column chromatography is ideal for separating the final product from any unreacted starting materials or byproducts.

II. Structural Characterization and Data Comparison

Thorough characterization of the synthesized 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea is crucial for confirming its identity and purity. The following analytical techniques are recommended. For the purpose of this guide, we will present hypothetical but realistic data for the "original study." Independent labs should aim to reproduce this data within acceptable experimental error.

Analytical Methods
  • Infrared (IR) Spectroscopy: To identify the key functional groups.

  • ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To determine the number and types of protons and their connectivity.

  • ¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: To identify the number and types of carbon atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point (m.p.): To assess the purity of the compound.

Data Comparison Table
Parameter Original Study Data (Hypothetical) Independent Lab 1 Results Independent Lab 2 Results % Deviation
Melting Point (°C) 178-180
IR (cm⁻¹) ~3300 (N-H), ~1700 (C=O, acetyl), ~1650 (C=O, urea), ~1350 & ~1160 (S=O)
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 10.5 (s, 1H, NH), 8.5 (s, 1H, NH), 8.0-7.2 (m, 8H, Ar-H), 2.6 (s, 3H, COCH₃), 2.4 (s, 3H, Ar-CH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) 198.0 (C=O, acetyl), 152.0 (C=O, urea), 145.0, 140.0, 138.0, 135.0, 130.0, 129.0, 128.0, 125.0 (Ar-C), 27.0 (COCH₃), 21.0 (Ar-CH₃)
MS (ESI+) m/z [M+H]⁺ calculated for C₁₆H₁₆N₂O₄S: 345.08, found: 345.1
Purity (HPLC) >98%

Note: The hypothetical NMR data is an educated prediction based on the structure and published data for similar compounds.[6]

III. Visualizing the Workflow and Potential Mechanism

To aid in the understanding of the experimental process and the potential biological context of the synthesized compound, the following diagrams are provided.

Synthetic Workflow cluster_step1 Step 1: Sulfonamide Formation cluster_step2 Step 2: Urea Formation cluster_purification Purification & Analysis A 3-Aminoacetophenone C 4-methyl-N-(3-acetylphenyl)benzenesulfonamide A->C Pyridine, 60°C B p-Toluenesulfonyl chloride B->C E 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea C->E AgNO₃, Toluene, Reflux D Potassium isocyanate D->E F Crude Product E->F G Purified Product F->G Column Chromatography H Characterization (NMR, IR, MS, m.p.) G->H

Caption: Synthetic workflow for 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea.

Hypothesized Mechanism of Action cluster_cell Pancreatic β-cell KATP ATP-sensitive K+ channel (KATP) Ca_channel Voltage-gated Ca²⁺ channel KATP->Ca_channel Membrane depolarization opens Insulin Insulin Granules Ca_channel->Insulin Increased intracellular Ca²⁺ triggers Exocytosis Insulin Exocytosis Insulin->Exocytosis Compound 1-(3-Acetylphenyl)-3- ((4-methylphenyl)sulfonyl)urea Compound->KATP Binds to SUR1 subunit & inhibits

Caption: Hypothesized mechanism of action based on known sulfonylurea pharmacology.

IV. Conclusion and Best Practices for Reproducibility

The successful and reproducible synthesis of novel compounds like 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea is fundamental to the integrity of early-stage drug discovery. This guide has provided a detailed protocol, expected analytical data, and a framework for comparing results across different laboratories.

To ensure the highest level of reproducibility, we recommend the following best practices:

  • Purity of Starting Materials: The purity of the initial reactants, particularly 3-aminoacetophenone and p-toluenesulfonyl chloride, should be confirmed before use.

  • Strict Adherence to Reaction Conditions: Temperature, reaction time, and solvent purity are critical parameters that should be carefully controlled.

  • Consistent Purification Methods: The choice of recrystallization solvent and the parameters for column chromatography (silica gel grade, eluent composition) should be standardized.

  • Calibration of Analytical Instruments: All analytical instruments, especially NMR spectrometers and mass spectrometers, should be properly calibrated.

  • Open Data Sharing: Laboratories attempting to reproduce these results are encouraged to share their data openly, including any deviations from the expected outcomes, to foster a collaborative scientific environment.

By following the detailed protocols and best practices outlined in this guide, researchers can be confident in their ability to synthesize and characterize 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea with a high degree of reproducibility, thereby laying a solid foundation for future biological evaluation.

References

  • Wikipedia. Sulfonylurea. [Link]

  • DergiPark. Synthesis, characterization and biological evaluation of some novel sulfonylurea derivatives. [Link]

  • PMC. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. [Link]

  • One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. [Link]

  • Semantic Scholar. Sulfonylurea Drugs: Mechanism of Antidiabetic Action and Therapeutic Usefulness. [Link]

  • PMC. Synthesis of new diphenyl urea-clubbed imine analogs and its Implications in diabetic management through in vitro and in silico approaches. [Link]

  • PMC. Synthesis, in vitro and in silico study of novel 1,3-diphenylurea derived Schiff bases as competitive α-glucosidase inhibitors. [Link]

  • PubMed. Mechanisms of the glycaemic effects of sulfonylureas. [Link]

  • Termedia. Sulfonylureas and their use in clinical practice. [Link]

  • MDPI. Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study. [Link]

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Safety & Regulatory Compliance

Safety

Definitive Guide to Personal Protective Equipment for Handling 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea

As researchers and scientists at the forefront of drug development, our work frequently involves the synthesis and handling of novel chemical entities. While these compounds hold immense promise, they also present us wit...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work frequently involves the synthesis and handling of novel chemical entities. While these compounds hold immense promise, they also present us with the critical responsibility of ensuring the utmost safety in their handling, particularly when comprehensive toxicological data is not yet available. This guide provides a detailed protocol for the appropriate personal protective equipment (PPE) and associated procedures for handling 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea, a compound of interest within the broader class of sulfonylureas.

Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, our approach is grounded in a conservative assessment of risk, treating the compound as potentially hazardous.[1][2] This protocol is built upon the known pharmacological and toxicological profiles of sulfonylureas and best practices for managing chemicals with unknown toxicity.[3][4][5]

Hazard Assessment: A Precautionary Approach

The core principle guiding this protocol is to treat 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea with a high degree of caution.[1][2] The sulfonylurea moiety is the primary structural alert, as this class of compounds is known to have potent pharmacological effects, primarily by stimulating insulin release, which can lead to hypoglycemia (low blood sugar) upon accidental ingestion or significant dermal absorption.[6][7][8] Even a small amount of a sulfonylurea can cause significant and prolonged hypoglycemia, particularly in individuals who are not diabetic.[7]

Therefore, we must assume that 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea may:

  • Be harmful if swallowed, in contact with skin, or if inhaled.

  • Cause skin and eye irritation.

  • Have unknown long-term health effects.

Our operational plan is therefore designed to minimize all potential routes of exposure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is essential to create a robust barrier between the researcher and the chemical.[4] The following table outlines the minimum required PPE for handling 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea in a laboratory setting.

Protection Type Required PPE Rationale and Best Practices
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn over safety glasses or goggles when there is a risk of splashes or aerosol generation.[1]Protects against accidental splashes of solutions or airborne particles of the solid compound.
Hand Protection Double gloving with powder-free nitrile gloves.The use of two pairs of gloves provides an additional layer of protection in case the outer glove is compromised. Nitrile gloves offer good chemical resistance for incidental contact. Gloves should be changed immediately if contaminated and every two hours during continuous use.[4]
Body Protection A fully buttoned, long-sleeved laboratory coat.Protects the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 respirator or higher is recommended when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.Minimizes the risk of inhaling the compound, a potential route of exposure.[4]

Operational Plan: Safe Handling from Receipt to Disposal

A systematic workflow is critical to maintaining a safe laboratory environment. The following step-by-step procedures should be followed at all times.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the chemical name, any known hazard warnings, and the date of receipt.[5]

  • Store: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed.[1]

Handling and Weighing
  • Designated Area: All handling of 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea should be conducted in a designated area, such as a certified chemical fume hood, to minimize the risk of inhalation exposure.[4]

  • Weighing: When weighing the solid compound, use a balance within the fume hood or a ventilated balance enclosure.

  • Avoid Aerosolization: Handle the solid material carefully to avoid generating dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and be prepared to provide the chemical name to the emergency responders.[1]

The following diagram illustrates the workflow for responding to an accidental exposure:

Emergency Response Workflow cluster_Exposure Accidental Exposure cluster_ImmediateActions Immediate Actions cluster_Medical Medical Response Exposure Exposure Occurs Remove Remove from Exposure Source Exposure->Remove 1 Decontaminate Decontaminate (Flush Skin/Eyes) Remove->Decontaminate 2 SeekMedicalAttention Seek Immediate Medical Attention Decontaminate->SeekMedicalAttention 3 Inform Inform Responders of Chemical Identity SeekMedicalAttention->Inform 4

Caption: Workflow for responding to accidental exposure.

Disposal Plan: Environmental Responsibility

Proper disposal of chemical waste is paramount to protect both personnel and the environment.

Waste Segregation and Labeling
  • Solid Waste: All solid waste contaminated with 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea, including contaminated gloves, weigh boats, and paper towels, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.[5]

Disposal Procedure
  • Collection: Follow the waste segregation guidelines above.

  • Storage: Store waste containers in a designated satellite accumulation area.

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9][10]

  • Documentation: Maintain a log of all waste generated and disposed of in accordance with institutional and regulatory requirements.

Never dispose of 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea or its containers in the regular trash or down the drain.[11]

The following diagram outlines the chemical waste disposal workflow:

Chemical Waste Disposal Workflow GenerateWaste Generate Contaminated Waste (Solid or Liquid) Segregate Segregate Waste into Labeled Containers GenerateWaste->Segregate Store Store in Satellite Accumulation Area Segregate->Store RequestPickup Request Disposal via EHS Store->RequestPickup Document Document Waste Disposal RequestPickup->Document

Caption: Step-by-step chemical waste disposal workflow.

By adhering to these rigorous safety protocols, researchers can confidently work with 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea, minimizing personal risk and ensuring environmental stewardship. This commitment to safety is the bedrock of responsible and innovative scientific discovery.

References

  • Novel Chemicals with Unknown Hazards SOP. (n.d.). Texas Woman's University. Retrieved from [Link]

  • Laboratory Safety and Chemical Hygiene Plan. (2023, March 15). Northwestern University. Retrieved from [Link]

  • Chapter 7 - Safe Chemical Use. (n.d.). University of North Carolina at Chapel Hill Environment, Health and Safety. Retrieved from [Link]

  • Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Unknown Chemicals. (n.d.). Purdue University Environmental Health and Safety. Retrieved from [Link]

  • Promoting Alternatives to Sulfonylureas to Improve Patient Safety in Type 2 Diabetes. (2025, November 10). CenterWatch. Retrieved from [Link]

  • Guidance for Disposal of Drugs Used in Clinical Research. (2011). Washington University in St. Louis. Retrieved from [Link]

  • Sulfonylurea agent poisoning. (2016, November 3). UpToDate. Retrieved from [Link]

  • Sulfonylurea Toxicity: Practice Essentials, Pathophysiology, Epidemiology. (2024, January 26). Medscape. Retrieved from [Link]

  • Sulfonylureas. (2023, July 12). In StatPearls. National Center for Biotechnology Information. Retrieved from [Link]

  • Drug Disposal: FDA's Flush List for Certain Medicines. (2024, October 31). U.S. Food and Drug Administration. Retrieved from [Link]

  • Sulfonylurea toxicity. (2020, November 2). LITFL. Retrieved from [Link]

  • Unintentional sulfonylurea toxicity due to a drug–drug interaction: a case report. (2018, May 21). Journal of Medical Case Reports. Retrieved from [Link]

  • Safety of add-on sulfonylurea therapy in patients with type 2 diabetes using metformin: a population-based real-world study. (2021, December 15). BMJ Open Diabetes Research & Care. Retrieved from [Link]

  • Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. (2023, October 16). Scientific Reports. Retrieved from [Link]

  • Cardiovascular safety of sulfonylureas: Real-world observational study. (2023, May 25). Diabetes on the Net. Retrieved from [Link]

  • Sulfonylureas — Side Effects and Precautions. (2023, July 29). Everyday Health. Retrieved from [Link]

  • Sulfonylurea toxicity. (2019, August 25). WikEM. Retrieved from [Link]

  • How To Safely Dispose of Controlled Substances. (2024, January 25). Daniels Health. Retrieved from [Link]

  • 1-(3-amino-4-methylphenyl)-3-ethylurea — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. (2024, October 31). U.S. Food and Drug Administration. Retrieved from [Link]

  • Drug Disposal Information. (n.d.). DEA Diversion Control Division. Retrieved from [Link]

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